7-Methyloct-2-YN-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61626-15-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
7-methyloct-2-yn-1-ol |
InChI |
InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3,5,7-8H2,1-2H3 |
InChI Key |
PJXABXYZOJQPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC#CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methyloct-2-YN-1-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 7-Methyloct-2-YN-1-OL, a propargylic alcohol with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide provides a well-established, two-step synthetic route based on analogous and reliable chemical transformations. The proposed pathway involves the initial preparation of the key intermediate, 7-methyloct-1-yne, followed by its hydroxymethylation to yield the target compound.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in two primary stages:
-
Step 1: Alkylation of Acetylene to form 7-Methyloct-1-yne. This step involves the formation of a carbon-carbon bond between acetylene and a suitable 5-methylhexyl electrophile. A common and effective method for this transformation is the alkylation of an acetylide anion with an alkyl halide.
-
Step 2: Hydroxymethylation of 7-Methyloct-1-yne. The terminal alkyne, 7-methyloct-1-yne, is then converted to the corresponding primary propargylic alcohol, this compound, by the addition of a hydroxymethyl group.
Spectroscopic Data Analysis of 7-Methyloct-2-yn-1-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Methyloct-2-yn-1-ol, a long-chain acetylenic alcohol. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. This guide also outlines detailed experimental protocols for acquiring such data.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of pi systems.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| HO -CH₂- | ~1.5-3.5 | Singlet (broad) | Chemical shift is concentration and solvent dependent. Can be exchanged with D₂O.[1][2] |
| HO-CH ₂-C≡C- | ~4.2 | Triplet | Deshielded by the adjacent oxygen and alkyne. |
| -C≡C-CH ₂-CH₂- | ~2.2 | Triplet | Protons adjacent to the alkyne are slightly deshielded. |
| -CH₂-CH ₂-CH₂- | ~1.4-1.6 | Multiplet | Standard aliphatic proton signals. |
| -CH₂-CH ₂-CH(CH₃)₂ | ~1.2-1.4 | Multiplet | Standard aliphatic proton signals. |
| -CH₂-CH (CH₃)₂ | ~1.5-1.8 | Multiplet | Branched methine proton. |
| -CH(CH ₃)₂ | ~0.9 | Doublet | Two equivalent methyl groups split by the methine proton. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments in the molecule.
| Carbon Environment | Expected Chemical Shift (ppm) | Notes |
| HO-C H₂-C≡C- | ~50-65 | Carbon attached to the electronegative oxygen is deshielded.[1] |
| HO-CH₂-C ≡C -CH₂- | ~80-90 | Alkynyl carbons have characteristic chemical shifts. |
| -C≡C-C H₂-CH₂- | ~20-30 | Aliphatic carbon adjacent to the alkyne. |
| -CH₂-C H₂-CH₂- | ~25-40 | Standard aliphatic carbon signals. |
| -CH₂-C H₂-CH(CH₃)₂ | ~25-40 | Standard aliphatic carbon signals. |
| -CH₂-C H(CH₃)₂ | ~30-40 | Branched methine carbon. |
| -CH( C H₃)₂ | ~22 | Methyl carbons at the end of the chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Alcohol) | 3200-3600 | Strong, Broad | The broadness is due to hydrogen bonding.[3][4] |
| C-H (sp³ hybridized) | 2850-3000 | Medium to Strong | Characteristic of the alkyl chain. |
| C≡C (Alkyne) | 2100-2260 | Weak to Medium | The intensity is often weak for internal alkynes.[3][5][6] |
| C-O (Alcohol) | 1050-1260 | Strong | C-O stretching vibration.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination.
| m/z Value | Interpretation | Notes |
| 140 | [M]⁺ (Molecular Ion) | The molecular ion peak for a primary alcohol may be weak or absent.[7][8] |
| 123 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 122 | [M-H₂O]⁺ | Loss of a water molecule, common for alcohols.[7][8] |
| 97 | [M-C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical from the branched end. |
| 83 | [M-C₄H₉]⁺ | Cleavage of the alkyl chain. |
| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |
| 31 | [CH₂OH]⁺ | Characteristic fragment for primary alcohols resulting from alpha-cleavage. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.[2]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent, which is set to 0.00 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
The experiment is typically run on a 300 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
To confirm the hydroxyl proton, a D₂O shake experiment can be performed.[1][2] A drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The O-H peak will disappear or significantly decrease in intensity due to proton-deuterium exchange.[1][2]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[9][10] DEPT-90 only shows CH signals, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[9][10]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a liquid sample like this compound, the simplest method is to prepare a thin film.
-
Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[11] The plates are then gently pressed together to form a thin capillary film.
-
-
Data Acquisition :
-
The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
-
A background spectrum of the empty spectrometer is first recorded.
-
The spectrum of the sample is then recorded, typically in the range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis.[12][13]
-
Electron Impact (EI) ionization is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
-
-
Mass Analysis and Detection :
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. magritek.com [magritek.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
Physical properties of 7-Methyloct-2-YN-1-OL (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the physical properties of the acetylenic alcohol, 7-Methyloct-2-yn-1-ol. Due to a lack of available experimental data in published literature for this specific compound, this document outlines the standardized methodologies for determining its key physical characteristics—melting point and boiling point. The protocols described are established techniques in chemical analysis, ensuring reliable and reproducible results for compound characterization, which is a critical step in drug development and chemical synthesis.
Data Presentation
| Physical Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Experimental Protocols
The determination of the melting and boiling points of a chemical compound is fundamental to its characterization and purity assessment.[1][2] The following are detailed experimental protocols for these measurements.
1. Melting Point Determination using the Capillary Method
The melting point of a solid is the temperature at which it transitions to a liquid state.[2] This property is a strong indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point over a narrow range of 0.5-1.0°C.[1][2] Impurities tend to lower and broaden the melting range.[1][3]
Apparatus:
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[1]
-
Heating: The sample is heated at a steady and slow rate, typically around 1-2°C per minute, as it approaches the expected melting point to ensure thermal equilibrium.[1]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[1][2]
2. Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles.[6][7]
a) Capillary Method (for small sample volumes)
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with oil, or a beaker with a suitable heating medium)[8]
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in the small test tube. A capillary tube, with its open end facing down, is then placed inside the test tube.[6]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.[8]
-
Heating and Observation: The bath is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][8] Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
b) Distillation Method (for larger sample volumes)
For larger quantities of a liquid, the boiling point can be determined during distillation.[7][8]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or other heat source
-
Boiling chips
Procedure:
-
Apparatus Setup: The distillation apparatus is assembled with the liquid sample and boiling chips in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.[8]
-
Heating: The liquid is heated to a gentle boil.
-
Equilibrium and Recording: As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[8]
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound.
Caption: Workflow for determining the melting and boiling points of a chemical compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. alnoor.edu.iq [alnoor.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. phillysim.org [phillysim.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]
- 8. chem.libretexts.org [chem.libretexts.org]
7-Methyloct-2-YN-1-OL CAS number 61626-15-1 characterization
Technical Guide: Characterization of 7-Methyloct-2-YN-1-OL
CAS Number: 61626-15-1
Molecular Formula: C₉H₁₆O
Note on Availability of Data: Extensive searches of chemical databases and scientific literature did not yield specific experimental data for this compound with CAS number 61626-15-1. This suggests that the compound may be novel, not widely studied, or proprietary. The following guide is therefore presented as a comprehensive template for the characterization of such a compound, outlining the expected data, experimental protocols, and analytical workflows that would be employed in its analysis.
Physicochemical Properties
The physicochemical properties of a novel compound are fundamental to its characterization, influencing its behavior in various applications, including as a potential therapeutic agent. The expected properties for an alkynol like this compound are summarized below.
| Property | Predicted/Expected Value | Experimental Method |
| Molecular Weight | 140.22 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Appearance | [e.g., Colorless liquid] | Visual Inspection |
| Boiling Point | [Value] °C at [Pressure] | Distillation under reduced pressure |
| Melting Point | [Value] °C | Differential Scanning Calorimetry (DSC) |
| Density | [Value] g/cm³ at 20°C | Oscillating U-tube densitometry |
| Refractive Index | [Value] at 20°C | Abbe refractometer |
| Solubility | [e.g., Soluble in...] | Visual assessment in various solvents |
| pKa | [Value] | Potentiometric titration or computational prediction |
| LogP | [Value] | Shake-flask method or RP-HPLC |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation of a molecule. The combined data from NMR, IR, and Mass Spectrometry provide a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the carbon-hydrogen framework of the molecule.
| Nucleus | Expected Chemical Shifts (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
| ¹H NMR | [List of expected proton shifts] | [s, d, t, q, m] | [List of expected J values] |
| ¹³C NMR | [List of expected carbon shifts] | - | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions would be expected for the hydroxyl and alkyne groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | ~3200-3600 | Strong, Broad |
| C≡C stretch | ~2100-2260 | Weak to Medium |
| C-H (sp³) stretch | ~2850-3000 | Strong |
| C-O stretch | ~1050-1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
| Ionization Method | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |
| ESI-HRMS | [Calculated m/z for [M+H]⁺] | 100 | [M+H]⁺ |
| GC-MS (EI) | [List of fragment m/z] | [List of abundances] | [Fragment structures] |
Purity Assessment
The purity of the compound is a critical parameter, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for this assessment.
| Parameter | Result |
| Purity by HPLC | >95% (typical) |
| Retention Time | [Value] min |
| Column | [e.g., C18] |
| Mobile Phase | [e.g., ACN:H₂O] |
| Flow Rate | [Value] mL/min |
| Detection | [e.g., UV at 210 nm] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for protons and 100 MHz for carbon.[1][2][3][4][5] Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two KBr plates.[6] The spectrum would be recorded over a range of 4000-400 cm⁻¹.[7][8][9][10][11]
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source to confirm the elemental composition.[12][13] Gas chromatography-mass spectrometry (GC-MS) could be used to analyze the fragmentation pattern under electron impact (EI) ionization.[14][15][16]
High-Performance Liquid Chromatography (HPLC)
Purity analysis would be performed on an HPLC system equipped with a UV detector.[17][18][19][20] A reverse-phase C18 column would typically be used with a mobile phase consisting of a gradient of acetonitrile and water. The sample would be dissolved in the mobile phase and injected. The purity would be determined by the relative area of the main peak.[17][18][19][20]
In Vitro Biological Activity Screening
To assess the biological activity of a novel compound, a series of in vitro assays would be conducted.[21][22][23] This would typically start with a primary screen to identify any general bioactivity, followed by more specific assays based on the initial findings.[21][22][24][25] For example, a cytotoxicity assay using a panel of cancer cell lines could be performed to evaluate anticancer potential.[22]
Visualizations
Logical Workflow for Compound Characterization
Caption: General experimental workflow for the characterization of a novel compound.
Logic Diagram for Spectroscopic Structure Elucidation
Caption: Logical relationships in structure elucidation using spectroscopic data.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. magritek.com [magritek.com]
- 6. Cyclohexylacetone | C9H16O | CID 66899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ttb.gov [ttb.gov]
- 15. Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 18. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 19. moravek.com [moravek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. accio.github.io [accio.github.io]
- 22. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 7-Methyloct-2-yn-1-ol
Chemical and Physical Properties
The properties of 7-Methyloct-2-yn-1-ol are predicted based on its structure, which consists of an eight-carbon chain with a methyl group at the 7-position, a carbon-carbon triple bond at the 2-position, and a primary alcohol at the 1-position.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₉H₁₆O | Structure |
| Molecular Weight | 140.22 g/mol | Based on molecular formula |
| Appearance | Likely a colorless liquid at room temperature | Analogous to other alkynols of similar molecular weight |
| Boiling Point | Estimated to be in the range of 200-220 °C | Higher than the corresponding alkane due to hydrogen bonding of the alcohol group. Internal alkynes have slightly higher boiling points than terminal alkynes. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The polar alcohol group allows for some water solubility, while the nonpolar hydrocarbon chain dominates, leading to good solubility in organic solvents. |
| Stability | Moderately stable; susceptible to oxidation and polymerization under certain conditions. Should be stored in a cool, dark place under an inert atmosphere. | Alkynes can be unstable, and propargylic alcohols can undergo various reactions. |
Reactivity Analysis
The reactivity of this compound is governed by its two primary functional groups: the primary alcohol and the internal alkyne.
The primary alcohol at the C-1 position is expected to undergo typical reactions of primary alcohols.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the reagents used.[1][2][3] Mild oxidizing agents like pyridinium chlorochromate (PCC) would likely yield 7-methyloct-2-ynal. Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of 7-methyloct-2-ynoic acid. Electrochemical oxidation methods have also been developed for sensitive propargylic alcohols.[2][4]
-
Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound will undergo esterification to form the corresponding ester.
-
Conversion to Alkyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a halogen to form 1-chloro-7-methyloct-2-yne or 1-bromo-7-methyloct-2-yne, respectively.
The internal alkyne is a region of high electron density, making it susceptible to electrophilic addition reactions. Unlike terminal alkynes, it does not have an acidic proton and will not form acetylide anions.
-
Hydrogenation (Reduction):
-
Complete Reduction: Catalytic hydrogenation with catalysts like platinum or palladium on carbon (Pd/C) will reduce the alkyne to an alkane, yielding 7-methyloctan-1-ol.
-
Partial Reduction (to cis-alkene): Use of a poisoned catalyst, such as Lindlar's catalyst, will result in the syn-addition of hydrogen to produce (Z)-7-methyloct-2-en-1-ol (the cis-isomer).
-
Partial Reduction (to trans-alkene): Dissolving metal reduction, for example, with sodium in liquid ammonia, will lead to the anti-addition of hydrogen, forming (E)-7-methyloct-2-en-1-ol (the trans-isomer).[5]
-
-
Halogenation: The addition of halogens like Br₂ or Cl₂ across the triple bond will occur. The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will also proceed, but with an internal, unsymmetrical alkyne, a mixture of regioisomers is expected as the stability of the resulting vinyl carbocations will be similar.[6][7]
-
Hydration: Acid-catalyzed hydration (with H₂SO₄ and HgSO₄) of the internal alkyne will lead to the formation of an enol intermediate, which will then tautomerize to a ketone.[8] For an unsymmetrical internal alkyne like this compound, this reaction would likely produce a mixture of 7-methyloctan-2-one and 7-methyloctan-3-one after oxidation of the alcohol.
-
Hydroboration-Oxidation: This two-step reaction sequence will result in the anti-Markovnikov addition of water across the triple bond. For an internal alkyne, this will also lead to a ketone.[9]
Stability Considerations
-
Thermal Stability: While generally stable at moderate temperatures, prolonged heating can lead to decomposition or polymerization, a common trait for unsaturated compounds.
-
Oxidative Stability: The compound is susceptible to oxidation, not only at the alcohol group but also potentially at the alkyne, especially in the presence of strong oxidizing agents or prolonged exposure to air.[10]
-
Stability towards Acids and Bases: Strong acids can catalyze addition and rearrangement reactions of the alkyne and alcohol functionalities. Strong bases are generally not reactive with the internal alkyne but could deprotonate the alcohol to form an alkoxide.
Experimental Protocols (Predicted)
The following are predicted experimental protocols for key transformations of this compound, based on standard organic chemistry methodologies.
Table of Predicted Experimental Protocols
| Experiment | Reagents and Conditions | Predicted Product |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | 7-Methyloct-2-ynal |
| Complete Reduction | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | 7-Methyloctan-1-ol |
| Partial Reduction to cis-Alkene | H₂, Lindlar's Catalyst, Hexane, Room Temperature | (Z)-7-Methyloct-2-en-1-ol |
| Partial Reduction to trans-Alkene | Na, Liquid NH₃, -78 °C | (E)-7-Methyloct-2-en-1-ol |
| Esterification | Acetic acid, H₂SO₄ (catalytic), Reflux | 7-Methyloct-2-yn-1-yl acetate |
Visualizations
References
- 1. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 2. osti.gov [osti.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thieme-connect.com [thieme-connect.com]
Potential Research Applications of 7-Methyloct-2-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 7-Methyloct-2-yn-1-ol is not available in the current scientific literature. This guide presents potential research applications based on the known reactivity and biological activity of its core functional groups: a terminal alkyne and a primary alcohol on a long-chain hydrocarbon backbone. The information herein is intended to be prospective and to stimulate further investigation.
Introduction
This compound is a functionalized long-chain acetylenic alcohol. Its structure, featuring a reactive terminal alkyne and a primary alcohol, makes it a versatile building block for organic synthesis and a candidate for biological screening. The lipophilic carbon chain suggests potential interactions with biological membranes, while the alkyne and alcohol moieties offer sites for covalent modification and metabolic activity. This document outlines potential research avenues for this compound in medicinal chemistry, chemical biology, and materials science.
Physicochemical and Spectroscopic Data (Predicted)
Quantitative data for this compound is not experimentally determined. The following table presents predicted data based on its structure, which can serve as a preliminary reference for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₆O | - |
| Molecular Weight | 140.22 g/mol | [1] |
| Boiling Point | ~200-220 °C | Estimated based on structurally similar long-chain alcohols and alkynes. |
| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| ¹H-NMR (CDCl₃, ppm) | See spectrum | Key signals expected: ~4.2 (d, -CH₂OH), ~2.4 (t, -C≡CH), ~1.0-1.6 (m, alkyl chain), ~0.9 (d, -CH(CH₃)₂). |
| ¹³C-NMR (CDCl₃, ppm) | See spectrum | Key signals expected: ~80 (-C≡CH), ~70 (-C≡CH), ~51 (-CH₂OH), various signals in the alkyl region. |
| IR (neat, cm⁻¹) | See spectrum | Key absorptions expected: ~3300 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (C≡C stretch), ~1050 (C-O stretch). |
Potential Synthetic Pathways
The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Alkynylation of an Aldehyde
This protocol describes a general procedure for the synthesis of a propargyl alcohol from an aldehyde and a terminal alkyne.
-
Preparation of the Alkynyl Nucleophile:
-
To a solution of propargyl alcohol (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the solution back to -78 °C and add a solution of 6-methylheptanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Potential Research Applications in Drug Discovery and Chemical Biology
Anticancer Agent Development
Natural products containing the alkynol functional group, such as falcarinol, have demonstrated potent anti-cancer activity.[2] A key mechanism of action for some alkynols is the irreversible inhibition of aldehyde dehydrogenase 2 (ALDH2), an enzyme implicated in cancer cell survival and detoxification pathways.[2]
Caption: Potential mechanism of action for this compound in cancer cells.
Bio-orthogonal Chemistry and Probe Development
The terminal alkyne moiety is a versatile functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This allows for the covalent attachment of this compound to a wide range of molecules, including fluorescent dyes, affinity tags (e.g., biotin), or larger biomolecules.
Experimental Workflow: Synthesis of a Fluorescent Probe
Caption: Workflow for creating a fluorescent probe using this compound.
Modulation of Membrane Properties and Platelet Aggregation
Long-chain unsaturated alcohols have been shown to influence the fluidity of biological membranes and inhibit platelet aggregation.[4] The lipophilic nature of this compound suggests it could intercalate into the lipid bilayer, potentially altering membrane protein function and cellular signaling.
Hypothetical Dose-Response Data for Platelet Aggregation Inhibition
| Concentration (µM) | Inhibition of Platelet Aggregation (%) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 85 ± 7 |
| 100 | 98 ± 2 |
Applications in Materials Science and Industrial Chemistry
Acetylenic alcohols have a range of industrial applications, including:
-
Corrosion Inhibitors: They can form protective films on metal surfaces.[5]
-
Coatings and Paint Additives: They can act as leveling agents and improve surface properties.[5][6]
-
Synthesis of Heterocycles: The alkyne functionality is a key precursor for the synthesis of various heterocyclic compounds through cyclization reactions.[7]
Conclusion
While experimental data on this compound is currently lacking, its chemical structure suggests a rich potential for research and development. Its utility as a synthetic intermediate, coupled with the known biological activities of related alkynols and long-chain alcohols, makes it a compelling target for further investigation in medicinal chemistry, chemical biology, and materials science. The protocols and potential applications outlined in this guide are intended to provide a foundation for future studies into this and similar molecules.
References
- 1. 7-Methyloct-2-en-4-one | C9H16O | CID 73993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of long-chain cis-unsaturated fatty acids and their alcohol analogs on aggregation of bovine platelets and their relation with membrane fluidity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fcad.com [fcad.com]
- 6. chemicals.basf.com [chemicals.basf.com]
- 7. mdpi.com [mdpi.com]
An Inquiry into the Identity of 7-Methyloct-2-YN-1-OL: A Review of Structurally Related Compounds
A comprehensive search of chemical databases and the scientific literature did not yield any information for a compound with the exact name 7-Methyloct-2-YN-1-OL. This suggests that the name may contain a typographical error or refer to a novel, yet to be documented, molecule. In the interest of providing a relevant technical overview, this guide presents information on several structurally similar compounds for which data is available.
This report summarizes the known properties and synthesis of closely related molecules, offering a comparative analysis for researchers, scientists, and drug development professionals. The following sections detail the characteristics of these related compounds, presented in a format that aligns with the original request for an in-depth technical guide.
Structurally Related Compounds to "this compound"
Several compounds with similar carbon backbones and functional groups were identified during the literature search. The table below provides a summary of their key identifiers.
| Compound Name | Molecular Formula | PubChem CID |
| 7-Methyloct-6-en-2-yn-1-ol | C₉H₁₄O | 10975562[1] |
| 7-Methyl-7-octen-2-ol | C₉H₁₈O | Not Available |
| 7-Methyloct-7-en-1-yn-4-ol | C₉H₁₄O | 13968541[2] |
| 7-Methyloctan-1-ol | C₉H₂₀O | 17009[3] |
| 7-Methyloct-1-yne | C₉H₁₆ | 13968542[4] |
| 7-Methyloct-2-ene | C₉H₁₈ | 54253927[5] |
| 7-Methyloct-7-en-5-yn-1-ol | C₉H₁₄O | Not Available |
Technical Profile of 7-Methyloct-6-en-2-yn-1-ol
As a representative example of a closely related and documented compound, this section provides a more detailed look at 7-Methyloct-6-en-2-yn-1-ol.
Physicochemical Properties
A summary of the computed physicochemical properties of 7-Methyloct-6-en-2-yn-1-ol is presented below. These values are computationally derived and provide an estimate of the compound's characteristics.
| Property | Value | Source |
| Molecular Weight | 138.21 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 138.104465 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Hypothetical Synthesis Protocol
A Generalized Retro-Synthetic Analysis:
A possible disconnection approach for 7-Methyloct-6-en-2-yn-1-ol would be to disconnect the carbon-carbon bond formed during a coupling reaction. For instance, a Sonogashira coupling could be envisioned between a terminal alkyne and a vinyl halide.
Illustrative Experimental Workflow:
The diagram below outlines a hypothetical workflow for the synthesis and purification of a propargyl alcohol derivative like 7-Methyloct-6-en-2-yn-1-ol.
Conclusion and Request for Clarification
The information presented in this guide is based on structurally similar compounds to the requested "this compound." Due to the lack of specific data for the named compound, a comprehensive technical guide on its discovery and history cannot be provided at this time.
To facilitate a more accurate and detailed response, we kindly request the user to:
-
Verify the spelling of the compound name.
-
Provide a CAS (Chemical Abstracts Service) number if available.
Upon receiving the correct chemical identifier, a thorough and precise technical guide, adhering to all the specified requirements, can be generated.
References
- 1. 7-Methyloct-6-en-2-yn-1-ol | C9H14O | CID 10975562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methyloct-7-en-1-yn-4-ol | C9H14O | CID 13968541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methyloctan-1-ol [webbook.nist.gov]
- 4. 7-Methyloct-1-yne|lookchem [lookchem.com]
- 5. 7-Methyloct-2-ene | C9H18 | CID 54253927 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 7-Methyloct-2-YN-1-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyloct-2-YN-1-OL, a long-chain acetylenic alcohol. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the theoretical solubility profile based on its chemical structure, presents standardized experimental protocols for its determination, and illustrates how such data would be presented. This guide is intended to support research, development, and formulation activities involving this and structurally related molecules.
Introduction to the Solubility of Long-Chain Acetylenic Alcohols
This compound is an organic molecule characterized by a nine-carbon chain, a terminal hydroxyl group (-OH), a triple bond (alkyne), and a methyl branch. Its solubility in various solvents is dictated by the interplay of these structural features. The long, nonpolar carbon chain suggests poor solubility in polar solvents like water, while the polar hydroxyl group can engage in hydrogen bonding, potentially increasing solubility in both polar protic and aprotic solvents. The presence of the alkyne group can also influence polarity and interactions with specific solvents. Generally, as the carbon chain length of an alcohol increases, its aqueous solubility decreases significantly[1][2].
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, this compound is expected to be more soluble in organic solvents of moderate to low polarity, such as ethanol, methanol, acetone, and DMSO, and likely highly soluble in nonpolar solvents like hexane.
Hypothetical Solubility Data
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility (g/L) at 25°C | Predicted Classification |
| Water | H₂O | 10.2 | < 0.1 | Insoluble |
| Ethanol | C₂H₅OH | 5.2 | > 200 | Freely Soluble |
| Methanol | CH₃OH | 6.6 | > 200 | Freely Soluble |
| Acetone | C₃H₆O | 5.1 | > 200 | Freely Soluble |
| DMSO | (CH₃)₂SO | 7.2 | > 100 | Soluble |
| Hexane | C₆H₁₄ | 0.1 | > 200 | Freely Soluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a detailed methodology for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (pure solid or liquid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane) of high purity
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid or liquid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved compound to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
-
Filter the collected supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound is used for quantification.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L or mg/mL.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
Caption: Workflow of the shake-flask method for determining solubility.
4.2. Hypothetical Signaling Pathway Interaction
Given that alcohols can modulate various intracellular signaling pathways[6][7], a compound like this compound could potentially interact with cellular signaling. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR) pathway, which is a common target for drug molecules.
Caption: Hypothetical modulation of a GPCR pathway by an external ligand.
Conclusion
Understanding the solubility of this compound is crucial for its potential applications in drug development and other scientific research. While specific data is not yet widely published, its structural characteristics suggest poor aqueous solubility and good solubility in common organic solvents. The provided experimental protocol for the shake-flask method offers a robust approach to quantitatively determine its solubility profile. The illustrative data table and workflow diagrams serve as a practical guide for researchers undertaking such studies. Further investigation into its solubility and biological activity is warranted to fully elucidate its properties and potential uses.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework for the Analysis of 7-Methyloct-2-yn-1-ol: A Methodological Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive theoretical and experimental framework for the characterization of 7-Methyloct-2-yn-1-ol. Due to a notable absence of dedicated theoretical studies on this specific molecule in publicly accessible literature, this guide presents a proposed computational workflow alongside a general experimental protocol for the synthesis and analysis of similar acetylenic alcohols. The presented methodologies aim to provide a robust starting point for researchers seeking to investigate the physicochemical properties, reactivity, and potential biological activity of this compound.
Introduction
This compound is a long-chain acetylenic alcohol with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its structural, electronic, and spectroscopic properties is crucial for its effective utilization. While specific theoretical treatises on this compound are not currently available, this whitepaper constructs a proposed theoretical study based on established computational chemistry methods. This is supplemented with a generalized experimental protocol for its synthesis and characterization, providing a holistic guide for its investigation.
Physicochemical Data Summary
While detailed experimental data for this compound is sparse, computational estimations for it and its structural isomers are available from public databases. The following table summarizes key computed physicochemical properties.
| Property | 7-Methyloct-6-en-2-yn-1-ol[1] | 7-Methyloct-2-en-4-one[2] | 7-Methyloct-7-en-1-yn-4-ol[3] |
| Molecular Formula | C₉H₁₄O | C₉H₁₆O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol | 140.22 g/mol | 138.21 g/mol |
| XLogP3 | 2.3 | 2.4 | 2.3 |
| Hydrogen Bond Donor Count | 1 | 0 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 4 | 4 | 4 |
| Exact Mass | 138.104465066 Da | 140.120115130 Da | 138.104465066 Da |
| Topological Polar Surface Area | 20.2 Ų | 17.1 Ų | 20.2 Ų |
Proposed Theoretical Study Workflow
A comprehensive theoretical investigation of this compound would involve a multi-step computational approach to elucidate its structural and electronic characteristics. The following workflow is proposed:
Caption: Proposed computational workflow for this compound.
Detailed Methodologies
-
Initial Structure Generation: The 3D coordinates of this compound will be generated using molecular modeling software. A conformational search will be performed to identify the lowest energy conformers.
-
Geometry Optimization: The initial structures will be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step aims to find the equilibrium geometry of the molecule.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Structure Analysis: From the optimized wave function, various electronic properties will be calculated, including molecular orbital energies (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) population analyses to determine atomic charges, and the molecular electrostatic potential (MEP) map.
-
Spectroscopic Properties Prediction: In addition to IR spectra from frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be predicted using the GIAO (Gauge-Including Atomic Orbital) method.
-
Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electronegativity will be calculated from the HOMO and LUMO energies to provide insights into the molecule's reactivity.
General Experimental Protocol: Synthesis of an Acetylenic Alcohol
Caption: General workflow for the synthesis of an acetylenic alcohol.
Detailed Methodology
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a terminal alkyne (e.g., propargyl alcohol) in an anhydrous aprotic solvent (e.g., THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A strong base, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise to the cooled solution. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide.
-
Nucleophilic Addition: A solution of the corresponding aldehyde or ketone (e.g., 5-methylhexanal for the synthesis of this compound) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 1-2 hours and then gradually warmed to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This whitepaper provides a foundational guide for the theoretical and experimental investigation of this compound. The proposed computational workflow offers a comprehensive approach to understanding its intrinsic properties, while the generalized synthetic protocol provides a practical starting point for its preparation and characterization. It is anticipated that the application of these methodologies will facilitate a deeper understanding of this molecule and pave the way for its potential applications.
References
Methodological & Application
Synthesis of Bioactive Derivatives from 7-Methyloct-2-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the propargylic alcohol, 7-Methyloct-2-yn-1-ol. The synthesized compounds, including ethers, esters, and carbamates, are of significant interest in medicinal chemistry and drug discovery as potential bioactive agents. The terminal alkyne and hydroxyl functionalities of the parent molecule offer versatile handles for chemical modification, allowing for the generation of a diverse library of compounds for screening and development.
Introduction
This compound is a chiral propargylic alcohol with a lipophilic carbon chain. Its unique structural features make it an attractive starting material for the synthesis of a variety of derivatives. The presence of a terminal alkyne allows for its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. The primary alcohol can be readily converted into a range of functional groups, including ethers, esters, and carbamates, which can modulate the physicochemical and pharmacological properties of the parent molecule. This document outlines the synthesis and characterization of three classes of derivatives with potential applications in drug discovery.
Synthesis of Derivatives
Ether Derivatives via Williamson Ether Synthesis
The hydroxyl group of this compound can be alkylated to form ether derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Benzyl bromide (1.1 eq.) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether derivative.
Ester Derivatives via Fischer-Speier Esterification
Esterification of this compound with various carboxylic acids can be achieved using the Fischer-Speier method, which involves an acid catalyst.
-
To a solution of this compound (1.0 eq.) in acetic acid (5.0 eq.), a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) is added.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into a separatory funnel containing water and diethyl ether.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the acetate ester.
Carbamate Derivatives via Reaction with Isocyanates
Carbamates can be readily synthesized by the reaction of this compound with an appropriate isocyanate in the presence of a catalyst.
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, phenyl isocyanate (1.05 eq.) is added.
-
A catalytic amount of dibutyltin dilaurate (DBTDL, ~1 mol%) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired carbamate derivative.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized derivatives.
| Derivative | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | FTIR (cm⁻¹) |
| 1-(Benzyloxy)-7-methyloct-2-yne | C₁₆H₂₂O | 230.35 | 85 | 7.38-7.28 (m, 5H), 4.65 (s, 2H), 4.21 (t, J = 2.2 Hz, 2H), 2.25 (td, J = 7.0, 2.2 Hz, 2H), 1.60-1.50 (m, 1H), 1.45-1.35 (m, 2H), 1.20-1.10 (m, 2H), 0.88 (d, J = 6.6 Hz, 6H) | 138.0, 128.4, 127.8, 127.7, 85.5, 79.8, 71.2, 58.6, 38.5, 27.8, 27.5, 22.4, 18.7 | 3305 (≡C-H), 2115 (C≡C), 1100 (C-O) | |
| 7-Methyloct-2-yn-1-yl acetate | C₁₁H₁₈O₂ | 182.26 | 92 | 4.68 (t, J = 2.2 Hz, 2H), 2.20 (td, J = 7.0, 2.2 Hz, 2H), 2.08 (s, 3H), 1.62-1.52 (m, 1H), 1.48-1.38 (m, 2H), 1.22-1.12 (m, 2H), 0.90 (d, J = 6.6 Hz, 6H) | 170.8, 83.2, 80.5, 52.3, 38.4, 27.7, 27.4, 22.3, 20.8, 18.6 | 3290 (≡C-H), 2120 (C≡C), 1740 (C=O), 1230 (C-O) | |
| 7-Methyloct-2-yn-1-yl phenylcarbamate | C₁₆H₂₁NO₂ | 259.34 | 95 | 7.40-7.28 (m, 5H), 6.85 (s, 1H), 4.85 (t, J = 2.2 Hz, 2H), 2.28 (td, J = 7.0, 2.2 Hz, 2H), 1.65-1.55 (m, 1H), 1.50-1.40 (m, 2H), 1.25-1.15 (m, 2H), 0.92 (d, J = 6.6 Hz, 6H) | 153.5, 137.9, 129.1, 123.5, 118.8, 83.8, 80.1, 53.5, 38.4, 27.7, 27.4, 22.3, 18.6 | 3310 (N-H), 3295 (≡C-H), 2125 (C≡C), 1715 (C=O), 1540 (N-H bend) |
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
General Experimental Workflow for Derivative Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of the derivatives.
Caption: General workflow for the synthesis of derivatives.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound could be investigated as potential inhibitors of signaling pathways implicated in disease. For instance, they could be designed to target enzymes such as kinases, which are often dysregulated in cancer. The following diagram depicts a hypothetical scenario where a synthesized derivative inhibits a kinase cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This document provides a framework for the synthesis and characterization of novel derivatives of this compound. The detailed protocols and representative data serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of the parent molecule allows for the creation of a diverse chemical library, which can be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. Further studies are warranted to explore the full potential of these novel compounds in drug development.
Application Notes and Protocols for the Synthesis of Chiral Propargyl Alcohols
Introduction
Chiral propargyl alcohols are invaluable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of two highly versatile functional groups: a stereodefined secondary alcohol and a reactive alkyne. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral propargyl alcohols via the alkynylation of aldehydes, with a focus on two highly efficient and widely used catalytic systems. Although the specific molecule 7-Methyloct-2-yn-1-ol is not extensively documented, the methodologies described herein are broadly applicable to the synthesis of a diverse range of chiral propargyl alcohols.
Core Synthetic Strategies
The enantioselective addition of terminal alkynes to aldehydes is a powerful and direct method for the synthesis of chiral propargyl alcohols. This approach creates a new carbon-carbon bond and a stereocenter in a single step. Two leading catalytic systems for this transformation are the Carreira protocol, which utilizes a zinc triflate and N-methylephedrine complex, and the Trost-ProPhenol method, which employs a dinuclear zinc catalyst.
I. Carreira Asymmetric Alkynylation
The Carreira protocol provides a practical and operationally simple method for the enantioselective addition of terminal alkynes to a broad range of aldehydes.[1] A key advantage of this method is its tolerance to air and moisture, allowing for the use of reagent-grade solvents without rigorous drying.[2][3]
Reaction Scheme:
Quantitative Data for Carreira Alkynylation
The following table summarizes the results for the asymmetric alkynylation of various aldehydes with different terminal alkynes using the Carreira protocol.
| Entry | Aldehyde (R¹) | Alkyne (R²) | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanecarboxaldehyde | Phenyl | (+)-N-Methylephedrine | 95 | 99 | [1] |
| 2 | Isovaleraldehyde | Phenyl | (+)-N-Methylephedrine | 91 | 98 | [1] |
| 3 | Benzaldehyde | 1-Hexynyl | (+)-N-Methylephedrine | 90 | 97 | [1] |
| 4 | p-Tolualdehyde | Trimethylsilyl | (+)-N-Methylephedrine | 94 | 99 | [2] |
| 5 | Cinnamaldehyde | Phenyl | (+)-N-Methylephedrine | 85 | >99 | [2] |
Experimental Protocol: General Procedure for Carreira Asymmetric Alkynylation [4]
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (Zn(OTf)₂, 1.1 equiv.) and the chiral ligand, such as (+)-N-methylephedrine (1.2 equiv.).
-
Solvent and Base Addition: Add toluene (2 mL) followed by triethylamine (Et₃N, 1.1 equiv.). Stir the resulting mixture at ambient temperature for 2 hours.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture and stir for an additional 15 minutes.
-
Aldehyde Addition: Introduce the aldehyde (1.0 equiv.) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.
Proposed Catalytic Cycle for Carreira Alkynylation
The proposed mechanism involves the in-situ formation of a chiral zinc-amino alcohol complex that coordinates both the alkyne and the aldehyde, facilitating the enantioselective transfer of the alkynyl group.
II. Trost-ProPhenol Asymmetric Alkynylation
The Trost-ProPhenol catalyst system, a dinuclear zinc complex, is highly effective for the enantioselective addition of terminal alkynes, including 1,3-diynes, to a variety of aldehydes.[5] This method often provides excellent yields and enantioselectivities, particularly for challenging substrates like saturated aldehydes.
Reaction Scheme:
Quantitative Data for Trost-ProPhenol Alkynylation
The following table presents data for the asymmetric alkynylation of various aldehydes using the Trost-ProPhenol catalyst.
| Entry | Aldehyde (R¹) | Alkyne (R²) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Phenyl | 95 | 97 | [6] |
| 2 | 4-Methoxybenzaldehyde | Phenyl | 98 | 98 | [6] |
| 3 | trans-2-Decenal | Triisopropylsilyl (TIPS) | 97 | 97 | [5] |
| 4 | 4-(4-Methoxybenzyloxy)butanal | TIPS | 80 | 80 | [5] |
| 5 | Acetaldehyde | Phenyl | 75 | 95 | [7] |
Experimental Protocol: General Procedure for Trost-ProPhenol Asymmetric Alkynylation of a 1,3-Diyne [5]
-
Reaction Setup: To a flame-dried microwave vial equipped with a stir bar, add triphenylphosphine oxide (0.2 equiv.), ProPhenol ligand (0.1 equiv.), and toluene (1.0 mL) under an argon atmosphere.
-
Reagent Addition: Add the terminal 1,3-diyne (2.0 equiv.) via syringe, followed by dimethylzinc (1.2 M in toluene, 2.0 equiv.).
-
Catalyst Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active alkynyl zinc species.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv.) via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired chiral diynol.
Proposed Catalytic Cycle for Trost-ProPhenol Alkynylation
The proposed mechanism involves the formation of a dinuclear zinc acetylide complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the alkynyl nucleophile in a highly organized, chiral environment.[6]
The enantioselective synthesis of chiral propargyl alcohols through the addition of terminal alkynes to aldehydes is a well-established and highly valuable transformation in modern organic synthesis. The Carreira and Trost-ProPhenol methodologies represent two of the most robust and versatile approaches, offering high yields and excellent enantioselectivities for a wide range of substrates. The choice of method may depend on the specific substrates, desired operational simplicity, and catalyst availability. The detailed protocols and mechanistic insights provided in these application notes are intended to guide researchers in the successful implementation of these powerful synthetic tools.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 3. Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methyloct-2-yn-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key chemical transformations of 7-Methyloct-2-yn-1-ol, a propargylic alcohol of interest in synthetic organic chemistry. The following sections outline procedures for the oxidation and reduction of this compound, presenting the data in a clear and accessible format.
Chemical Transformations of this compound
This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its primary reactive sites are the hydroxyl group and the alkyne functionality. This application note focuses on two fundamental transformations: the oxidation of the primary alcohol to an aldehyde and the reduction of the alkyne to an alkene or alkane.
Experimental Protocols
The following protocols are adapted from established procedures for the reactions of propargylic alcohols.[1][2][3][4][5][6][7][8] Researchers should exercise standard laboratory safety precautions when performing these experiments.
This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using a TEMPO-based catalytic system.[1][2][3]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add TEMPO (0.02 mmol).
-
Add calcium hypochlorite (2.5 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 7-Methyloct-2-yn-1-al.
Expected Yield: 85-95%
This section provides two protocols for the reduction of the alkyne functionality in this compound.
2.2.1. Partial Reduction to (Z)-7-Methyloct-2-en-1-ol (cis-alkene)
This procedure utilizes Lindlar's catalyst for the stereoselective reduction of the alkyne to a cis-alkene.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL).
-
Add Lindlar's catalyst (50 mg, 5 mol% Pd) and a drop of quinoline to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas from a balloon.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC) to observe the consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to yield (Z)-7-Methyloct-2-en-1-ol.
Expected Yield: >90%
2.2.2. Full Reduction to 7-Methyloctan-1-ol
This protocol describes the complete reduction of the alkyne to an alkane using palladium on carbon.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Carefully add 10% Pd/C (10 mg, 1 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas. For full reduction, a hydrogenator or multiple balloon refills may be necessary.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material and any alkene intermediate by TLC or GC.
-
Once the reaction is complete, carefully filter the mixture through Celite to remove the Pd/C, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-Methyloctan-1-ol, which can be further purified by chromatography if necessary.
Expected Yield: >95%
Data Presentation
The following table summarizes the expected outcomes for the described reactions of this compound.
| Reaction | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Oxidation | 7-Methyloct-2-yn-1-al | C₉H₁₄O | 138.21 | 85-95 |
| Partial Reduction | (Z)-7-Methyloct-2-en-1-ol | C₉H₁₈O | 142.24 | >90 |
| Full Reduction | 7-Methyloctan-1-ol | C₉H₂₀O | 144.26 | >95 |
Visualizations
The following diagram illustrates the synthetic pathways described in the protocols.
Caption: Synthetic transformations of this compound.
This diagram outlines the key steps in the oxidation protocol.
Caption: Workflow for the oxidation of this compound.
References
- 1. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 4. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 5. rushim.ru [rushim.ru]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 7-Methyloct-2-YN-1-OL as a Versatile Chiral Building Block in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyloct-2-yn-1-ol is a valuable chiral propargylic alcohol that holds significant potential as a versatile building block in the total synthesis of complex natural products. Its bifunctional nature, possessing both a reactive propargylic alcohol moiety and a chiral alkyl side chain, allows for its elaboration into a variety of key structural motifs. This document outlines the potential applications of this compound in total synthesis, providing detailed hypothetical protocols for its incorporation into a target molecule and summarizing expected quantitative data for key transformations. The content herein is based on established synthetic methodologies for structurally similar propargylic alcohols, offering a practical guide for researchers in organic synthesis and drug development.
Introduction: The Role of Chiral Propargylic Alcohols in Synthesis
Chiral propargylic alcohols are fundamental building blocks in modern organic synthesis. The presence of a hydroxyl group adjacent to a carbon-carbon triple bond provides a rich platform for a wide array of chemical transformations. These include, but are not limited to, stereoselective reductions to access both cis- and trans-allylic alcohols, metal-catalyzed coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), and rearrangements to form functionalized allenes. The inherent chirality of building blocks like this compound is crucial for the enantioselective synthesis of biologically active natural products, where specific stereoisomers often exhibit desired therapeutic effects.
Hypothetical Application: Total Synthesis of a Pheromone Component
To illustrate the utility of this compound, we propose its application in the hypothetical total synthesis of (S,Z)-7-methylnon-2-en-1-ol, a simplified analog of a pheromone component. This hypothetical pathway highlights key transformations of the propargylic alcohol moiety.
Hypothetical Synthetic Pathway
Caption: Hypothetical total synthesis of (S,Z)-7-methylnon-2-en-1-ol.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the proposed synthesis. These are based on well-established literature procedures for analogous transformations.
Protocol 1: Lindlar Hydrogenation of this compound
This procedure describes the stereoselective reduction of the alkyne to a cis-alkene.
-
Materials:
-
This compound (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (0.05 eq)
-
Quinoline (0.1 eq)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of this compound in methanol, add Lindlar's catalyst and quinoline.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-7-methyloct-2-en-1-ol.
-
Protocol 2: Two-Step Homologation to the Target Molecule
This protocol involves the oxidation of the allylic alcohol to an aldehyde, followed by a Wittig reaction to extend the carbon chain.
-
Step 2a: Oxidation with Pyridinium Chlorochromate (PCC)
-
Materials:
-
(Z)-7-Methyloct-2-en-1-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of (Z)-7-methyloct-2-en-1-ol in anhydrous DCM at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude (Z)-7-methyloct-2-enal. Use this crude product directly in the next step.
-
-
-
Step 2b: Wittig Reaction
-
Materials:
-
Ethyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Crude (Z)-7-methyloct-2-enal (1.0 eq)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution should turn a deep red/orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of the crude (Z)-7-methyloct-2-enal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S,Z)-7-methylnon-2-en-1-ol.
-
-
Data Presentation
The following tables summarize the expected quantitative data for the key transformations, based on typical yields and selectivities for these types of reactions reported in the literature.
Table 1: Reaction Yields and Purity
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Lindlar Hydrogenation | This compound | (Z)-7-Methyloct-2-en-1-ol | 85 - 95 | >98 |
| 2a | PCC Oxidation | (Z)-7-Methyloct-2-en-1-ol | (Z)-7-methyloct-2-enal | 80 - 90 (crude) | - |
| 2b | Wittig Reaction | (Z)-7-methyloct-2-enal | (S,Z)-7-Methylnon-2-en-1-ol | 70 - 85 | >97 |
Table 2: Stereochemical Control
| Reaction | Key Transformation | Expected Diastereomeric Ratio (dr) | Expected Enantiomeric Excess (ee) |
| Lindlar Hydrogenation | Alkyne to cis-Alkene | >99:1 (Z:E) | Maintained from starting material |
| Wittig Reaction | Aldehyde to Alkene | ~95:5 (Z:E) for the newly formed double bond | Maintained from starting material |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the utilization of this compound in a synthetic campaign.
Experimental Workflow
Caption: Logical workflow for a synthetic project.
Conclusion
While direct literature examples of the use of this compound in total synthesis are not prominent, its structural features make it an attractive and versatile chiral building block. The protocols and expected outcomes detailed in this document, based on well-established synthetic methodologies, provide a solid foundation for researchers to incorporate this and similar propargylic alcohols into their synthetic strategies for complex, biologically active molecules. The ability to stereoselectively transform the alkyne and further functionalize the molecule underscores the potential of this compound in advancing natural product synthesis and drug discovery programs.
Application Note: Quantitative Analysis of 7-Methyloct-2-YN-1-OL
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyloct-2-YN-1-OL is an unsaturated alcohol of interest in various fields of chemical synthesis and potentially in drug discovery. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method and High-Performance Liquid Chromatography (HPLC) as an alternative method.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds such as this compound.[1][2] Coupling GC with a mass spectrometer (MS) allows for both quantification and positive identification based on the analyte's mass spectrum.[3]
Experimental Protocol: GC-MS
1. Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure the sample is suitable for GC-MS analysis.[3][4]
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[3] Avoid using water or non-volatile solvents.[4]
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS): To improve accuracy and precision, add an internal standard (e.g., n-nonanol or decanol) to all standards and samples at a fixed concentration (e.g., 10 µg/mL).[5][6]
-
Cleanup: Samples must be free from particulate matter.[4] Centrifuge or filter the final solutions through a 0.22 µm PTFE syringe filter before transferring to a 2 mL glass autosampler vial.[3]
2. Optional Derivatization: Silylation
For alcohols, derivatization can improve peak shape and thermal stability.[7][8] Silylation is a common technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[8][9]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating reagent.[9]
-
Procedure:
-
Evaporate 100 µL of the sample/standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for concentrations <10 µg/mL) or Split 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Oven Program | Initial temp: 60°C, hold for 2 min. Ramp to 200°C at 10°C/min. Ramp to 280°C at 25°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
| Solvent Delay | 3-4 minutes |
GC-MS Workflow Diagram
References
- 1. purdue.edu [purdue.edu]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. youtube.com [youtube.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for the Functionalization of 7-Methyloct-2-YN-1-OL
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyloct-2-YN-1-OL is a versatile bifunctional molecule containing a primary propargylic alcohol and a terminal alkyne. This structure allows for a wide range of chemical modifications at two distinct reactive sites, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. These application notes provide an overview of key functionalization techniques for this compound, including detailed experimental protocols for the modification of both the hydroxyl and the terminal alkyne moieties.
Functionalization of the Primary Alcohol
The primary alcohol of this compound can undergo several key transformations, including oxidation to aldehydes or carboxylic acids, etherification, and esterification.
Oxidation of the Primary Alcohol
The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved under various conditions. The resulting α,β-unsaturated alkynals or alkynones are valuable intermediates in organic synthesis.
Data Presentation: Oxidation of Propargylic Alcohols
| Oxidizing Agent/Catalyst System | Product | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| TEMPO/Ca(OCl)₂ | Aldehyde | CH₂Cl₂ | Room Temp. | 1-2 | up to 97 | [1] |
| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Aldehyde | Toluene | Room Temp. | 1-5 | up to 95 | [2][3] |
| N-Iodosuccinimide (NIS) | Ynone | CH₃CN | Room Temp. | 0.5-2 | up to 98 | [4] |
| CuI/DMAP/TEMPO/O₂ | Aldehyde | CH₃CN | Room Temp. | 3 | up to 95 | [5] |
Experimental Protocol: TEMPO-Catalyzed Oxidation to 7-Methyloct-2-YN-1-AL
This protocol describes the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde using a TEMPO/calcium hypochlorite system.[1]
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add TEMPO (0.01 mmol, 1 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add calcium hypochlorite (1.1 mmol) in portions over 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 7-Methyloct-2-YN-1-AL.
Caption: Experimental workflow for the oxidation of this compound.
Etherification of the Primary Alcohol
Etherification of the primary alcohol can be achieved through various catalytic methods, providing access to a range of propargylic ethers.
Data Presentation: Catalytic Etherification of Propargylic Alcohols
| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cationic Ruthenium Allenylidene Complex | Primary/Secondary Alcohols | Toluene | 100 | 9-73 | [6] |
| Cu-pybox/Borinic Acid | Benzyl Alcohols | CH₂Cl₂ | 0 to rt | up to 95 | [7] |
| Scandium/Lanthanum Lewis Acids | Alcohols | MeNO₂-H₂O | 60 | up to 95 | [8] |
| FeCl₃ | Alcohols | Dichloromethane | Room Temp. | up to 90 | [9] |
Experimental Protocol: Lewis Acid-Catalyzed Etherification
This protocol describes the etherification of this compound with a primary alcohol using a scandium triflate catalyst.[8]
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Nitromethane (MeNO₂)
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, dissolve this compound (1 mmol) and the primary alcohol (3 mmol) in a mixture of nitromethane (2 mL) and water (0.2 mL).
-
Add scandium(III) triflate (0.1 mmol, 10 mol%).
-
Seal the vial and heat the mixture at 60 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding propargyl ether.
Esterification of the Primary Alcohol
Esterification of the primary alcohol is a fundamental transformation that can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically under acidic or basic catalysis.
Experimental Protocol: Fischer Esterification
This protocol details the acid-catalyzed esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 mmol), the carboxylic acid (1.2 mmol), and toluene (20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
Functionalization of the Terminal Alkyne
The terminal alkyne of this compound is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including Sonogashira coupling, "Click Chemistry," and the Mannich reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12]
Data Presentation: Sonogashira Coupling of Terminal Alkynes
| Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | up to 95 | [13] |
| Aryl Bromide | Pd(PPh₃)₄ | CuI | Et₂NH | DMF | 50-80 | up to 90 | [13] |
| Vinyl Bromide | Pd(OAc)₂ | CuI | i-Pr₂NEt | MeCN | 60 | up to 85 | [13] |
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
This protocol describes the coupling of this compound with an aryl iodide.[13]
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3 mmol).
-
To the stirred solution, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 6-24 hours.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Caption: Key functionalization pathways for this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
"Click Chemistry" provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles from terminal alkynes and azides, catalyzed by copper(I).[14][15][16][17]
Experimental Protocol: CuAAC Reaction
This protocol outlines the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.[17]
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane
Procedure:
-
In a vial, dissolve this compound (1 mmol) and the organic azide (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the triazole product by column chromatography or recrystallization.
Caption: Experimental workflow for the CuAAC reaction.
Mannich Reaction
The Mannich reaction is a three-component condensation of the terminal alkyne, an aldehyde (commonly formaldehyde), and a secondary amine to produce a β-amino-carbonyl compound, known as a Mannich base.[18][19][20]
Experimental Protocol: Mannich Reaction
This protocol describes the synthesis of a Mannich base from this compound.[18]
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine)
-
Paraformaldehyde
-
Dioxane
-
Copper(I) chloride (CuCl) (optional, as catalyst)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the secondary amine (1.2 mmol), and paraformaldehyde (1.2 mmol) in dioxane (10 mL).
-
A catalytic amount of CuCl can be added to accelerate the reaction.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution until pH > 10.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate to afford the Mannich base.
-
Further purification can be achieved by column chromatography if necessary.
Conclusion
This compound is a highly adaptable scaffold for chemical synthesis. The protocols and data presented herein provide a foundation for researchers to explore the diverse functionalization possibilities of this molecule, enabling the development of novel compounds for a wide range of applications in research and drug development. The distinct reactivity of the alcohol and alkyne functionalities allows for orthogonal chemical strategies, further expanding the synthetic utility of this valuable building block.
References
- 1. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Etherification reactions of propargylic alcohols catalyzed by a cation" by Doaa F. Alkhaleeli, Kevin J. Baum et al. [irl.umsl.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Click Chemistry [organic-chemistry.org]
- 18. adichemistry.com [adichemistry.com]
- 19. Mannich reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up Synthesis of 7-Methyloct-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 7-Methyloct-2-yn-1-ol, a key intermediate in the synthesis of various organic molecules. The described two-step synthetic route offers a practical and efficient method for producing the target compound in significant quantities. The protocol includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a logical workflow diagram to guide researchers through the process.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its structure, featuring a terminal alkyne and a primary alcohol, allows for a wide range of chemical transformations. This application note outlines a robust and scalable two-step synthesis starting from commercially available materials. The synthesis involves the alkylation of a terminal alkyne followed by the addition of a hydroxymethyl group.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound. The data is based on a representative scale-up batch.
Table 1: Reagents and Stoichiometry for the Synthesis of 6-Methyl-1-heptyne
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Acetylene (in THF) | 26.04 | 10.0 | 1.0 | As required |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.0 | 1.0 | 4.0 L |
| Isoamyl bromide | 151.04 | 10.0 | 1.0 | 1.51 kg (1.21 L) |
| Tetrahydrofuran (THF) | 72.11 | - | - | 20 L |
Table 2: Yield and Purity for the Synthesis of 6-Methyl-1-heptyne
| Parameter | Value |
| Theoretical Yield | 941.8 g |
| Actual Yield | 753.4 g |
| Yield (%) | 80% |
| Purity (by GC) | >98% |
Table 3: Reagents and Stoichiometry for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 6-Methyl-1-heptyne | 94.18 | 7.0 | 1.0 | 659.3 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 7.0 | 1.0 | 2.8 L |
| Paraformaldehyde | 30.03 | 7.7 | 1.1 | 231.2 g |
| Tetrahydrofuran (THF) | 72.11 | - | - | 15 L |
Table 4: Yield and Purity for the Synthesis of this compound
| Parameter | Value |
| Theoretical Yield | 883.5 g |
| Actual Yield | 706.8 g |
| Yield (%) | 80% |
| Purity (by HPLC) | >99% |
Experimental Protocols
Step 1: Synthesis of 6-Methyl-1-heptyne
Reaction: HC≡CH + Br-CH₂CH₂CH(CH₃)₂ → HC≡C-CH₂CH₂CH(CH₃)₂
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and dried under a nitrogen atmosphere.
-
Solvent Charging: The reactor is charged with 20 L of anhydrous tetrahydrofuran (THF).
-
Acetylene Introduction: The THF is cooled to -78 °C using a suitable cooling bath. Acetylene gas is bubbled through the cold THF until the desired molar quantity is absorbed, which can be monitored by mass flow or by weighing the reactor.
-
Deprotonation: To the stirred solution of acetylene in THF at -78 °C, 4.0 L of n-butyllithium (2.5 M in hexanes) is added dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature below -70 °C. The formation of a white precipitate of lithium acetylide will be observed.
-
Alkylation: After the addition of n-butyllithium is complete, the mixture is stirred for an additional 30 minutes at -78 °C. A solution of 1.51 kg of isoamyl bromide in 2 L of anhydrous THF is then added dropwise over 2 hours, keeping the temperature below -70 °C.
-
Reaction Monitoring and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of 10 L of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 5 L). The combined organic layers are washed with brine (2 x 5 L), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford 6-methyl-1-heptyne as a colorless liquid.
Step 2: Synthesis of this compound
Reaction: HC≡C-CH₂CH₂CH(CH₃)₂ + (CH₂O)n → HO-CH₂-C≡C-CH₂CH₂CH(CH₃)₂
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor is set up as described in Step 1.
-
Reagent Charging: The reactor is charged with 659.3 g of 6-methyl-1-heptyne and 15 L of anhydrous THF.
-
Deprotonation: The solution is cooled to -78 °C. 2.8 L of n-butyllithium (2.5 M in hexanes) is added dropwise over 1.5 hours, maintaining the temperature below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Addition of Formaldehyde Source: 231.2 g of dry paraformaldehyde is added portion-wise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
Reaction Monitoring and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is quenched by the slow addition of 10 L of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 5 L). The combined organic layers are washed with brine (2 x 5 L), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.
Mandatory Visualization
Application Notes and Protocols for Catalytic Reactions Involving 7-Methyloct-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key catalytic reactions involving the versatile building block, 7-methyloct-2-yn-1-ol. This propargylic alcohol is a valuable intermediate in the synthesis of complex molecules due to its bifunctional nature, containing both a primary alcohol and an internal alkyne. The following sections detail protocols for the selective oxidation of the alcohol functionality and the stereoselective hydrogenation of the alkyne.
Catalytic Aerobic Oxidation of this compound to 7-Methyloct-2-yn-1-al
The selective oxidation of primary propargylic alcohols to their corresponding aldehydes is a crucial transformation in organic synthesis. A highly efficient and environmentally friendly method utilizes an iron(III) nitrate/TEMPO-based catalytic system with molecular oxygen as the terminal oxidant. This protocol is noted for its mild reaction conditions and high yields.
Quantitative Data for Aerobic Oxidation of Propargylic Alcohols
The following table summarizes representative yields for the aerobic oxidation of various propargylic alcohols using an Fe(NO₃)₃/TEMPO catalyst system. These examples demonstrate the broad applicability and efficiency of this method for substrates similar to this compound.
| Entry | Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | 3-Phenylprop-2-yn-1-ol | Fe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (10 mol%) | Toluene | 4 | 95 |
| 2 | Oct-2-yn-1-ol | Fe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (10 mol%) | Toluene | 5 | 92 |
| 3 | 4-Phenylbut-2-yn-1-ol | Fe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (10 mol%) | Toluene | 4 | 96 |
| 4 | 1-Phenylprop-2-yn-1-ol | Fe(NO₃)₃·9H₂O (10 mol%), TEMPO (10 mol%), NaCl (10 mol%) | Toluene | 3 | 98 |
Experimental Protocol: Aerobic Oxidation
Materials:
-
This compound
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium chloride (NaCl)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), and NaCl (0.1 mmol, 10 mol%).
-
Add toluene (10 mL) to the flask.
-
Purge the flask with oxygen and fit it with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-methyloct-2-yn-1-al.
Workflow for Aerobic Oxidation
Caption: Workflow for the catalytic aerobic oxidation of this compound.
Stereoselective Hydrogenation of the Alkyne in this compound
The internal alkyne of this compound can be selectively reduced to either the corresponding (Z)- or (E)-alkene, providing access to important stereoisomers for further synthetic elaboration.
A. Synthesis of (Z)-7-Methyloct-2-en-1-ol via Lindlar Catalysis
The partial hydrogenation of alkynes to (Z)-alkenes is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead).
The following table presents representative data for the hydrogenation of internal alkynes to (Z)-alkenes using Lindlar's catalyst.
| Entry | Substrate | Catalyst | Solvent | Pressure | Time (h) | Yield (%) | (Z:E) Ratio |
| 1 | 2-Hexyn-1-ol | Lindlar's Catalyst | Methanol | 1 atm H₂ | 4 | 95 | >98:2 |
| 2 | 3-Octyn-1-ol | Lindlar's Catalyst | Ethyl Acetate | 1 atm H₂ | 6 | 93 | >98:2 |
| 3 | 4-Phenyl-2-butyn-1-ol | Lindlar's Catalyst | Ethanol | 1 atm H₂ | 5 | 96 | >98:2 |
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and methanol (10 mL).
-
Add Lindlar's catalyst (50 mg, ~5 mol% Pd).
-
Purge the flask with hydrogen and fit it with a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC) to avoid over-reduction to the alkane.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (Z)-7-methyloct-2-en-1-ol. Further purification can be performed by column chromatography if necessary.
B. Synthesis of (E)-7-Methyloct-2-en-1-ol via Transfer Hydrogenation
Transfer hydrogenation provides a valuable alternative for the synthesis of (E)-alkenes from internal alkynes. Iridium-based catalysts are often employed for this transformation.
The table below shows representative results for the transfer hydrogenation of internal alkynes to (E)-alkenes.
| Entry | Substrate | Catalyst System | H-source | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | Diphenylacetylene | [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | 2-Propanol | 12 | 92 | >98:2 |
| 2 | 1-Phenyl-1-propyne | [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | 2-Propanol | 16 | 88 | >98:2 |
| 3 | 4-Octyne | [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | 2-Propanol | 24 | 85 | >95:5 |
Materials:
-
This compound
-
[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
dppp (1,3-Bis(diphenylphosphino)propane)
-
Cesium carbonate (Cs₂CO₃)
-
2-Propanol
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), combine [Ir(cod)Cl]₂ (0.025 mmol, 2.5 mol%), dppp (0.055 mmol, 5.5 mol%), and Cs₂CO₃ (0.1 mmol, 10 mol%).
-
Add this compound (1.0 mmol) and 2-propanol (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain (E)-7-methyloct-2-en-1-ol.
Workflow for Stereoselective Hydrogenation
Caption: Comparative workflows for the synthesis of (Z)- and (E)-alkenols.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyloct-2-YN-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 7-Methyloct-2-YN-1-OL.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically prepared via the nucleophilic addition of an acetylide to isovaleraldehyde (3-methylbutanal), can arise from several factors related to starting materials, reaction conditions, and work-up procedures. This guide addresses common issues and provides potential solutions.
1. Issues with Starting Materials and Reagents
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture in solvents or on glassware: Acetylides and Grignard reagents are extremely sensitive to moisture, which will quench the nucleophile. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Degraded Isovaleraldehyde: Aldehydes can oxidize to carboxylic acids or undergo self-condensation over time. | Use freshly distilled or recently purchased isovaleraldehyde. Check the purity by NMR or GC before use. | |
| Inactive Acetylide Reagent: Lithium acetylide can disproportionate to the less reactive dilithium acetylide, especially upon warming.[1][2] Commercially available lithium acetylide ethylenediamine complex can also degrade with improper storage. | Use freshly prepared lithium acetylide or a newly opened bottle of the ethylenediamine complex. Ensure the reagent is stored under an inert atmosphere and at the recommended temperature. | |
| Formation of Side Products | Impure Acetylene Gas: If preparing the acetylide in situ, impurities in the acetylene gas can lead to side reactions. | Pass acetylene gas through a cold trap (-78°C) to remove acetone, a common impurity in acetylene cylinders. |
2. Reaction Condition Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Aldehyde | Incorrect Reaction Temperature: The addition of the acetylide to the aldehyde is often performed at low temperatures (e.g., -78°C) to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction may be sluggish. | Slowly warm the reaction mixture to room temperature after the initial addition at low temperature and monitor the reaction progress by TLC or GC.[2] |
| Insufficient Equivalents of Acetylide: Using a stoichiometric amount of acetylide may not be enough to drive the reaction to completion, especially if some of the reagent is quenched by trace moisture. | Use a slight excess (1.1-1.5 equivalents) of the acetylide reagent. | |
| Formation of Polymeric or Tar-like Byproducts | Reaction Temperature Too High: Allowing the reaction to warm too quickly or running it at elevated temperatures can promote polymerization of the aldehyde or the product. | Maintain the recommended low temperature during the addition of the acetylide and allow for a gradual warm-up. |
| Inconsistent Yields | Poor Stirring: In a heterogeneous mixture (e.g., with a solid acetylide complex), inefficient stirring can lead to localized "hot spots" and inconsistent reaction progress. | Use a mechanical stirrer for larger scale reactions to ensure efficient mixing. |
3. Work-up and Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Low Isolated Yield After Work-up | Emulsion Formation During Extraction: The presence of salts and polar intermediates can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to "break" the emulsion. Centrifugation can also be effective. |
| Product Loss During Purification: this compound is a relatively volatile alcohol. | Use caution during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath. For distillation, perform under reduced pressure to lower the boiling point and prevent decomposition. | |
| Impure Product | Co-elution of Byproducts: Unreacted aldehyde or side products may have similar polarities to the desired product, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the alcohol to a less polar derivative (e.g., a silyl ether) for easier purification, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, even with excess acetylide. What could be the issue?
A1: Besides the common issues of moisture and inactive reagents, ensure that the acetylide is fully dissolved or suspended in the solvent before adding the aldehyde. For lithium acetylide ethylenediamine complex, which has limited solubility in some organic solvents, allowing sufficient time for it to form a reactive species in solution is crucial.[3] In some cases, the choice of solvent can significantly impact the reactivity. Tetrahydrofuran (THF) is a common and effective solvent for these reactions.
Q2: I am observing a significant amount of a byproduct with a similar Rf value to my product on the TLC plate. What could it be?
A2: A common byproduct can result from the enolization of the aldehyde followed by an aldol condensation, especially if the reaction temperature is not kept sufficiently low or if a strong, non-nucleophilic base is inadvertently formed. Another possibility is the formation of a diol from the reaction of the product alkoxide with another molecule of the aldehyde. Careful control of the reaction temperature and stoichiometry can help minimize these side reactions.
Q3: Can I use a Grignard reagent of acetylene instead of lithium acetylide?
A3: Yes, ethynylmagnesium bromide or chloride can be used. The reactivity may differ, and the reaction conditions might need to be adjusted accordingly. Grignard reagents are also highly sensitive to moisture and require anhydrous conditions. The choice between lithium and magnesium acetylides may depend on the specific substrate and desired selectivity.
Q4: How can I improve the yield if I am using a catalytic method like the Carreira alkynylation?
A4: For catalytic systems involving zinc triflate (Zn(OTf)₂) and a chiral ligand like N-methylephedrine, the purity of all components is critical. The presence of water can dramatically lower the enantioselectivity and may also affect the yield.[4] Ensure the Zn(OTf)₂ is anhydrous and the ligand is of high purity. The reaction time can also be a critical parameter to optimize.
Data Presentation
Table 1: Comparison of Reported Yields for the Alkynylation of Aliphatic Aldehydes
| Aldehyde | Acetylide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isobutyraldehyde | Phenylacetylene | Zn(OTf)₂, N-methylephedrine, Et₃N | Toluene | 40 | 13 | 89 | [4] |
| Various Aliphatic Aldehydes | Phenylacetylene | Ir photoredox catalyst, DIPEA | - | - | - | 51-81 | [4] |
| Benzaldehyde | Propargyl Bromide | CuCl, Mn powder, TFA | Acetonitrile | - | - | High | [5] |
| Various Aliphatic Aldehydes | 1,3-Enyne | [RuHCl(CO)(PPh₃)₃], dppf | - | - | - | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Propargyl Alcohol using Lithium Acetylide Ethylenediamine Complex (General Procedure)
This protocol is a general representation for the addition of lithium acetylide to an aldehyde and should be adapted for the specific synthesis of this compound.
-
An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with lithium acetylide ethylenediamine complex (1.1 eq).[6]
-
Anhydrous tetrahydrofuran (THF) is added via cannula, and the resulting suspension is cooled to -78°C in a dry ice/acetone bath.[2]
-
Isovaleraldehyde (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred suspension of the acetylide complex over 30 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, the reaction mixture is stirred at -78°C for an additional hour and then allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing common causes of low yield.
Diagram 2: Key Reaction and Potential Side Reaction
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dealkenylative Alkynylation Using Catalytic FeII and Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 7-Methyloct-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyloct-2-yn-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, specifically 5-methyl-1-hexylmagnesium bromide, with propynal. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of propynal, and subsequent acidic workup yields the desired secondary propargyl alcohol.
Q2: What are the primary starting materials needed for this synthesis?
The primary starting materials are 5-methyl-1-hexyl bromide and magnesium turnings for the preparation of the Grignard reagent, and propynal as the electrophilic aldehyde. Anhydrous ether (typically diethyl ether or tetrahydrofuran) is used as the solvent.
Q3: Why is it critical to use anhydrous conditions for this reaction?
Grignard reagents are highly reactive and are strong bases. They will react with any protic solvent, including water, to quench the reagent and form an alkane.[1][2] This will significantly reduce the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Troubleshooting Guide
This guide addresses common side reactions and experimental challenges encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several side reactions. The table below summarizes the most common side reactions, their products, and recommended troubleshooting measures.
| Side Reaction | Side Product | Troubleshooting Measures |
| 1,4-Conjugate Addition | 7-Methyl-1-octen-3-one | Lower the reaction temperature (-78 °C to 0 °C) to favor the kinetically controlled 1,2-addition.[1][3] Use of diethyl ether as a solvent may also favor 1,2-addition over THF. |
| Enolization of Propynal | Propynal enolate | Add the Grignard reagent slowly to the propynal solution at a low temperature to minimize the localized excess of the basic Grignard reagent. |
| Wurtz Coupling | 10-Methyl-dodecane | Use a continuous production process if possible to reduce Wurtz coupling.[4] In a batch process, maintain a low concentration of the halide and a low reaction temperature during Grignard formation.[5] Slow addition of the alkyl halide to the magnesium turnings is also recommended.[2] |
| Reaction with Water | 5-Methylhexane | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).[2] |
Issue 2: Difficulty in Initiating the Grignard Reaction
The formation of the Grignard reagent can sometimes be sluggish to start.
Q: My Grignard reaction is not starting. What can I do?
A: Several techniques can be used to initiate the reaction:
-
Activation of Magnesium: Gently crush the magnesium turnings with a glass rod (without solvent) to expose a fresh surface.
-
Use of an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[2]
-
Local Heating: Gently warm a small spot of the reaction mixture with a heat gun. Once the reaction starts (indicated by bubbling and a cloudy appearance), the heat source should be removed as the reaction is exothermic.
Issue 3: Product Purification Challenges
Q: How can I effectively purify this compound from the reaction mixture?
A: Fractional distillation is a suitable method for purifying this compound from the common side products, which often have different boiling points.[6][7] The table below provides a general comparison of the expected boiling points.
| Compound | Expected Boiling Point Range |
| This compound (Desired Product) | Higher boiling point |
| 7-Methyl-1-octen-3-one (1,4-Addition Product) | Lower boiling point than the desired product |
| 10-Methyl-dodecane (Wurtz Coupling Product) | Potentially higher boiling point than the desired product |
| 5-Methylhexane (from quenching) | Very low boiling point |
For impurities that are difficult to separate by distillation, such as formaldehyde reaction byproducts if propargyl alcohol is impure, specific chemical treatments during workup may be necessary.[8]
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1-hexyl Bromide
5-Methyl-1-hexyl bromide can be prepared from 5-methyl-1-hexanol.[9]
-
To 1 mole of 5-methyl-1-hexanol, with cooling, add 0.5 moles of concentrated sulfuric acid.
-
Subsequently, add 1.25 moles of 48% hydrobromic acid.
-
Reflux the mixture for 6 hours.
-
After reflux, perform a steam distillation.
-
Separate the organic layer and wash it twice with cold, concentrated sulfuric acid to remove the di-5-methylhexyl ether byproduct.
-
Wash the crude product with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the product over anhydrous calcium chloride and purify by distillation.
Protocol 2: Synthesis of this compound
-
Preparation of 5-Methyl-1-hexylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 5-methyl-1-hexyl bromide (1 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should start, indicated by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propynal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of propynal (0.9 equivalents) in anhydrous diethyl ether from a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. Fractional distillation equipment for separating propargyl alcohol and method of equipment - Eureka | Patsnap [eureka.patsnap.com]
- 7. Purification [chem.rochester.edu]
- 8. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 9. 5-METHYL-1-HEXANOL | 627-98-5 [chemicalbook.com]
Technical Support Center: Purification of 7-Methyloct-2-YN-1-OL
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 7-Methyloct-2-YN-1-OL. Below you will find frequently asked questions, troubleshooting guides for common purification techniques, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of secondary alkynols from aldehydes and terminal alkynes can include:
-
Unreacted starting materials: Such as the aldehyde and the terminal alkyne.
-
Homocoupling of the terminal alkyne: This results in a symmetrical diyne.
-
Products of side reactions: Depending on the base and solvent used, side reactions like isomerization of the alkyne or aldol condensation of the aldehyde may occur.
-
Solvent and reagent residues: Residual solvents and quenching agents can also be present.
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the scale of your experiment and the nature of the impurities.
-
Flash column chromatography is highly effective for removing both polar and non-polar impurities and is suitable for small to medium scales (milligrams to several grams). It offers high resolution and is a good choice for achieving high purity.
-
Vacuum distillation is a practical choice for larger quantities of the compound, especially if the impurities have significantly different boiling points from the desired product. It is generally less effective at separating isomers or compounds with very similar boiling points.
Q3: What level of purity can I expect to achieve?
A3: With careful execution of the appropriate purification method, a purity of >98% can typically be achieved for this compound. The final purity should always be confirmed by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Is this compound stable during purification?
A4: Secondary alkynols are generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases, or excessive heat during distillation, can potentially lead to degradation. It is advisable to use moderate temperatures and neutral conditions whenever possible.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Irregular column packing. | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - Adjust the polarity of the eluent. Increase the proportion of the more polar solvent to speed up elution, or decrease it to slow down elution. |
| Streaking or Tailing of the Product Band | - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- The sample was not loaded in a concentrated band. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).[1]- Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent for loading. |
| No Product Recovered from the Column | - The compound is too polar and has not eluted.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent significantly (e.g., switch to a more polar solvent system).- Test the stability of your compound on a small amount of silica gel before performing chromatography.[1] |
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or use a magnetic stir bar. |
| Product Does Not Distill at the Expected Temperature | - Inaccurate pressure reading.- Presence of non-volatile impurities. | - Ensure the manometer is functioning correctly and the system is well-sealed.- The boiling point will elevate with non-volatile impurities; continue the distillation if the temperature is stable. |
| Poor Separation of Product from Impurities | - The boiling points of the product and impurities are too close.- Inefficient fractionating column. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Consider an alternative purification method like column chromatography. |
| Product Decomposes During Distillation | - The distillation temperature is too high. | - Reduce the pressure of the system to lower the boiling point of the compound. |
Experimental Protocols
Flash Column Chromatography Protocol for this compound
This is a general starting protocol. The solvent system should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A common starting point for secondary alcohols is a mixture of hexanes and ethyl acetate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Vacuum Distillation Protocol for this compound
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all joints are properly sealed.
-
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
-
Fraction Collection:
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point.
-
Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
-
Data Presentation
| Parameter | Column Chromatography | Vacuum Distillation |
| Typical Scale | Milligrams to several grams | Grams to kilograms |
| Selectivity | High (can separate closely related compounds) | Moderate (depends on boiling point differences) |
| Typical Purity | >98% | 95-99% |
| Typical Yield | 70-95% | 80-98% |
| Solvent Usage | High | Low |
| Time Requirement | Can be time-consuming | Generally faster for large scales |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: 7-Methyloct-2-yn-1-ol Reaction Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyloct-2-yn-1-ol and related propargyl alcohols. The content is designed to address specific experimental challenges in a clear question-and-answer format.
Synthesis of this compound
The synthesis of this compound, a propargyl alcohol, typically involves the nucleophilic addition of the acetylide of 5-methyl-1-hexyne to an aldehyde, most commonly formaldehyde or its equivalent. This reaction requires the deprotonation of the terminal alkyne using a strong base to form a potent nucleophile.
FAQs for Synthesis
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of propargyl alcohols can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Deprotonation of the Alkyne: The pKa of a terminal alkyne is around 25, requiring a very strong base for complete deprotonation. If the base is not strong enough or is not used in sufficient quantity, the starting alkyne will not be fully converted to the nucleophilic acetylide.
-
Solution: Switch to a stronger base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure the reaction is carried out under anhydrous conditions, as any water will quench the base.
-
-
Side Reactions of the Aldehyde: Aldehydes, particularly formaldehyde, can undergo self-polymerization (to form paraformaldehyde) or the Cannizzaro reaction in the presence of a base.
-
Solution: Use a freshly opened or purified source of formaldehyde. Consider using a protected form of formaldehyde or an alternative electrophile. Adding the aldehyde slowly to the reaction mixture at a low temperature can also minimize side reactions.
-
-
Product Instability: Propargyl alcohols can be unstable, especially under harsh basic conditions or upon heating, leading to polymerization or decomposition.[1][2]
-
Solution: Work up the reaction promptly after completion and avoid excessive heat. Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) to neutralize the base.
-
Q2: I am observing multiple spots on my TLC plate after the reaction, in addition to my starting materials and product. What are these side products?
A2: The formation of multiple side products is a common issue. Besides the unreacted starting materials, you might be observing:
-
Diyne Formation (Glasner Coupling): The acetylide can couple with itself in the presence of oxygen and a metal catalyst (often copper from the base or impurities) to form a symmetrical diyne.
-
Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
-
Polymerization: Both the starting alkyne and the product, this compound, can polymerize under basic or thermal stress.[1][2]
-
Solution: Maintain low reaction temperatures and minimize reaction time.
-
-
Over-alkylation: If the product alcohol is deprotonated, it can potentially react further.
-
Solution: Use a stoichiometric amount of the base relative to the alkyne and add the aldehyde promptly after the acetylide formation.
-
Troubleshooting Synthesis Workflow
Caption: Troubleshooting logic for the synthesis of this compound.
Reactions of this compound
Once synthesized, this compound can undergo a variety of transformations at the alcohol or alkyne functional groups.
FAQs for Downstream Reactions
Q3: I am trying to oxidize this compound to the corresponding ynal (7-Methyloct-2-yn-1-al), but I am getting a complex mixture or low yield. What's going wrong?
A3: The oxidation of propargyl alcohols to the corresponding aldehydes or ketones can be challenging due to the sensitivity of the product.[3][4][5]
-
Over-oxidation: Strong oxidizing agents can lead to the formation of the carboxylic acid or even cleave the triple bond.
-
Solution: Use mild and selective oxidizing agents. A combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like calcium hypochlorite is often effective for this transformation.[3] Another option is an aerobic oxidation using a catalytic amount of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride.[4][5]
-
-
Product Instability: The resulting ynal is often highly reactive and can decompose or polymerize, especially during purification.
-
Solution: Use the crude ynal directly in the next step if possible. If purification is necessary, use column chromatography on silica gel at low temperatures and handle the product with care.
-
| Oxidizing Agent | Typical Yield of Ynal/Ynone | Common Side Products |
| Chromium-based (e.g., CrO₃) | 20-50% | Carboxylic acid, cleavage products |
| TEMPO/Ca(OCl)₂ | 80-97% | Minimal, starting material if reaction is incomplete |
| Fe(NO₃)₃/TEMPO/NaCl (aerobic) | 75-95% | Minimal, starting material if reaction is incomplete |
Q4: I am attempting to reduce the alkyne in this compound to a cis-alkene (Z)-7-Methyloct-2-en-1-ol using Lindlar's catalyst, but the reaction is sluggish or goes all the way to the alkane.
A4: The partial reduction of an alkyne to a cis-alkene requires careful control of the catalyst and reaction conditions.
-
Catalyst Poisoning: The catalyst can be "poisoned" by impurities in the starting material or solvents, leading to low reactivity.
-
Solution: Ensure your starting material and solvents are pure. Use freshly prepared catalyst.
-
-
Over-reduction: A highly active catalyst or prolonged reaction time can lead to the formation of the fully saturated alcohol.
-
Solution: Use a partially deactivated catalyst (Lindlar's catalyst is palladium on calcium carbonate, poisoned with lead acetate and quinoline). Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
-
Reaction Pathway Diagram
Caption: Key reaction pathways for this compound.
Purification of this compound
Q5: I am having difficulty purifying this compound. What is the best method?
A5: The purification of propargyl alcohols can be challenging due to their polarity and potential instability.
-
Distillation: While distillation is a common purification technique, propargyl alcohols can decompose at high temperatures.[6] They can also form azeotropes with water, making complete separation difficult.[6]
-
Solution: If distillation is necessary, perform it under reduced pressure to lower the boiling point. Ensure the material is slightly acidic before distillation to minimize decomposition.[7]
-
-
Column Chromatography: This is often the preferred method for purifying propargyl alcohols.
-
Solution: Use silica gel and a solvent system of moderate polarity, such as a mixture of hexanes and ethyl acetate. Monitor the fractions carefully by TLC.
-
Experimental Protocol: Synthesis of this compound
This is a general protocol that should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Acetylide Formation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the THF. To this, add a solution of 5-methyl-1-hexyne in THF dropwise, keeping the temperature below -70 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium acetylide.
-
Reaction with Formaldehyde: Slowly bubble dry formaldehyde gas through the solution, or add a freshly prepared solution of paraformaldehyde in THF. Monitor the reaction by TLC.
-
Quench: Once the starting alkyne is consumed, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
This guide provides a starting point for troubleshooting common issues encountered during the synthesis and reaction of this compound. Always consult relevant safety data sheets and perform a thorough literature search before starting any new experimental procedure.
References
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. solechem.eu [solechem.eu]
- 3. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Optimization of reaction conditions for 7-Methyloct-2-YN-1-OL
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 7-Methyloct-2-yn-1-ol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the reaction of a Grignard reagent derived from 5-methyl-1-hexyne with paraformaldehyde.
Q1: My Grignard reagent formation is sluggish or does not initiate. What should I do?
A1: Difficulty in initiating Grignard reagent formation is a common issue. Here are several troubleshooting steps:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. If necessary, activate them by gentle heating under vacuum or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.
-
Solvent Purity: The ether solvent (e.g., THF, diethyl ether) must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagent Purity: The alkyl halide (5-methyl-1-hexyne) should be pure and dry.
-
Initiation Techniques: Try adding a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction. Alternatively, gentle warming of a small portion of the reaction mixture can sometimes initiate the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.
Q2: The reaction yield of this compound is consistently low. How can I improve it?
A2: Low yields can result from several factors. Consider the following optimization strategies:
-
Temperature Control: The addition of paraformaldehyde to the Grignard reagent is exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to minimize side reactions.
-
Rate of Addition: Add the paraformaldehyde suspension slowly to the Grignard reagent to maintain control over the reaction temperature and minimize the formation of byproducts.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up Procedure: A careful aqueous work-up is crucial. Use a saturated solution of ammonium chloride to quench the reaction, which is generally milder than using strong acids and can help prevent degradation of the product.
Q3: I am observing significant amounts of a side-product with a similar polarity to my desired product. What could it be and how can I minimize it?
A3: A likely side-product is the dimer resulting from the coupling of the Grignard reagent with unreacted alkyl halide (Wurtz-type coupling). To minimize this:
-
Slow Addition of Alkyl Halide: Add the 5-methyl-1-hexyne to the magnesium turnings at a rate that maintains a gentle reflux, ensuring the Grignard reagent is formed and reacts with the starting material before significant coupling can occur.
-
Use of Excess Magnesium: Employing a slight excess of magnesium can help to ensure all the alkyl halide is converted to the Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound is the reaction of 5-methyl-1-hexynylmagnesium bromide (a Grignard reagent) with paraformaldehyde. This reaction adds a hydroxymethyl group to the alkyne, forming the desired propargyl alcohol.
Q2: How should I handle the reagents for this synthesis safely?
A2:
-
Grignard Reagents: These are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Paraformaldehyde: This is a source of formaldehyde. It is a flammable solid and is toxic if inhaled or ingested. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ether Solvents (THF, Diethyl Ether): These are highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources and ensure they are tested for and free of peroxides before use.
Q3: What are the recommended purification techniques for this compound?
A3: The primary method for purifying this compound is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective in separating the product from non-polar starting materials and more polar impurities.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Temperature (°C) | Addition Time of Paraformaldehyde (min) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 25 | 15 | 2 | 45 | 85 |
| 2 | 0 | 15 | 2 | 65 | 92 |
| 3 | 0 | 60 | 2 | 78 | 95 |
| 4 | 0 | 60 | 6 | 82 | 96 |
| 5 | -20 | 60 | 6 | 75 | 94 |
This data is hypothetical and for illustrative purposes.
Experimental Protocol
Synthesis of this compound
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether via syringe.
-
In the dropping funnel, place a solution of 5-methyl-1-hexyne (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 5-methyl-1-hexyne solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (disappearance of iodine color, bubbling), add the remaining 5-methyl-1-hexyne solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Paraformaldehyde:
-
In a separate flask, prepare a suspension of paraformaldehyde (1.5 eq) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the paraformaldehyde suspension to the Grignard reagent slowly via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: 7-Methyloct-2-YN-1-OL Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyloct-2-YN-1-OL. The information provided is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
A1: The most common impurities include unreacted starting materials such as the corresponding aldehyde/ketone and the alkynyl Grignard reagent, as well as side-products like homo-coupled alkynes and Wurtz-type coupling products from any alkyl halides present. If the reaction is not performed under strictly anhydrous conditions, you may also find hydrolysis byproducts.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For larger quantities with impurities that have significantly different boiling points, distillation is often preferred. For smaller scales or to remove impurities with similar volatilities, column chromatography is more effective.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, fractions from the column, or distillate, you can visualize the separation of the desired product from impurities. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative analysis of purity.
Troubleshooting Guides
Purification by Distillation
| Problem | Possible Cause | Solution |
| Product is not distilling | - Vacuum is not low enough.- Heating temperature is too low.- The boiling point of the compound is higher than anticipated. | - Ensure all seals in the distillation apparatus are tight and the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature.- Refer to literature for the boiling points of similar compounds to estimate the expected boiling range. |
| Product co-distills with impurities | - Boiling points of the product and impurities are very close.- The distillation column is not efficient enough. | - Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Perform the distillation at a very slow rate to improve separation.- Consider an alternative purification method like column chromatography. |
| Product decomposes during distillation | - The compound is thermally unstable at its boiling point.- Presence of acidic or basic impurities catalyzing decomposition. | - Use a lower distillation pressure to decrease the boiling point.- Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation.- Consider purification by column chromatography at room temperature. |
Purification by Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A common starting point for propargyl alcohols is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. |
| Product elutes too quickly (high Rf) | - The solvent system is too polar. | - Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product does not move from the baseline (low Rf) | - The solvent system is not polar enough. | - Increase the proportion of the more polar solvent in the eluent. |
| Streaking of spots on the TLC plate | - The sample is too concentrated.- The compound is acidic or basic. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracks or channels in the silica gel column | - Improper packing of the column. | - Pack the column carefully and ensure the silica gel is fully settled and level before loading the sample. Running a small amount of eluent through the column before loading can help settle the packing. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for this compound
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Draw a light pencil line approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of the crude or purified sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the pencil line.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2 v/v). Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate stain).
-
Rf Calculation: Calculate the retention factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Column Chromatography of this compound
-
Column Preparation: Select a glass column of appropriate size for the amount of sample to be purified. Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Add a layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1 v/v). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆O | 140.22 | Estimated: 90-100 °C at reduced pressure (e.g., 10 mmHg) |
| Propargyl Alcohol | C₃H₄O | 56.06 | 114-115 °C |
| 1-Octyn-3-ol | C₈H₁₄O | 126.20 | 175.7 °C |
Table 2: Recommended TLC Solvent Systems for Propargyl Alcohols
| Solvent System (v/v) | Typical Rf Range for Propargyl Alcohols | Notes |
| Hexane:Ethyl Acetate (9:1) | 0.1 - 0.3 | Good for initial screening of less polar impurities. |
| Hexane:Ethyl Acetate (8:2) | 0.2 - 0.5 | A good starting point for achieving optimal separation. |
| Hexane:Ethyl Acetate (7:3) | 0.4 - 0.7 | Useful if the compound has a very low Rf in less polar systems. |
| Dichloromethane:Methanol (98:2) | 0.3 - 0.6 | An alternative solvent system if separation is poor in hexane/ethyl acetate. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for optimizing TLC solvent systems.
Technical Support Center: Characterization of 7-Methyloct-2-yn-1-ol
Welcome to the technical support center for the characterization of 7-Methyloct-2-yn-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics for this compound in 1H and 13C NMR?
A1: For this compound, you should expect characteristic signals for the alkynyl proton and the carbons of the triple bond. The proton of a terminal alkyne (≡C-H) typically appears in the range of 1.7-3.1 ppm in the 1H NMR spectrum.[1] This signal may show long-range coupling with nearby protons. In the 13C NMR spectrum, the sp-hybridized carbons of the alkyne functional group will resonate in distinct regions. The terminal alkyne carbon (≡C-H) is expected to appear around 65–85 ppm, while the internal alkyne carbon (≡C-R) is typically found in the 70–100 ppm range.[2]
Q2: I am not seeing the characteristic C≡C triple bond stretch in my IR spectrum. Is there something wrong with my sample?
A2: Not necessarily. While terminal alkynes usually show a weak peak for the triple bond stretch between 2100-2260 cm-1, internal alkynes may have a very weak or sometimes absent signal in this region, especially if the molecule is symmetrical.[1] For a terminal alkyne like this compound, you should also look for a strong, narrow C-H stretch in the 3260-3330 cm-1 region, which is a key indicator of the terminal alkyne group.[1]
Q3: My this compound sample appears to be degrading over time. What are the potential causes and how can I prevent this?
A3: Alkynes, particularly terminal ones, can be susceptible to oxidative degradation and polymerization, which can be catalyzed by light, air, and certain metals. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. Refrigeration can also help to slow down degradation processes.
Troubleshooting Guides
GC-MS Analysis
Issue: Poor peak shape (tailing or fronting) for this compound.
-
Possible Causes:
-
Active Sites: The alcohol functional group can interact with active sites in the GC inlet or column, leading to peak tailing.
-
Column Overloading: Injecting too much sample can saturate the column.
-
Improper Injection Technique: Issues with sample vaporization in the inlet.
-
-
Solutions:
-
Use a deactivated inlet liner and a column suitable for polar analytes.
-
Reduce the sample concentration or use a split injection.
-
Optimize the injector temperature to ensure complete and rapid vaporization.
-
Issue: Low or no response for this compound.
-
Possible Causes:
-
Adsorption: The molecule may be adsorbing to active sites in the system.
-
Thermal Degradation: The compound may be degrading at high temperatures in the injector or column.
-
Leaks: A leak in the system can lead to sample loss.
-
-
Solutions:
-
Ensure all components in the sample path are properly deactivated.
-
Lower the injector and oven temperatures to the minimum required for good chromatography.
-
Perform a leak check of the GC-MS system.[3]
-
HPLC Analysis
Issue: Poor retention of this compound on a C18 column.
-
Possible Causes:
-
High Polarity of Mobile Phase: A highly polar mobile phase may not provide sufficient interaction with the nonpolar stationary phase for this relatively small molecule.
-
Compound Polarity: While it has a nonpolar carbon chain, the hydroxyl group imparts polarity.
-
-
Solutions:
-
Increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase to decrease its polarity.[4]
-
Consider using a column with a less hydrophobic stationary phase (e.g., C8) or a polar-embedded column.
-
Issue: Irreproducible retention times.
-
Possible Causes:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.
-
Mobile Phase Composition: Inconsistent mobile phase preparation.
-
Phase Collapse: With highly aqueous mobile phases, the stationary phase ligands can fold, leading to changes in retention.[5]
-
-
Solutions:
-
Ensure the column is flushed with a sufficient volume of the mobile phase before starting a sequence.
-
Prepare fresh mobile phase daily and ensure accurate mixing.
-
Avoid using 100% aqueous mobile phases with standard C18 columns; maintain a small percentage of organic modifier.
-
Quantitative Data Summary
The following table provides expected analytical data for this compound based on its structure and data for similar compounds.
| Parameter | Expected Value/Characteristic | Notes |
| Molecular Formula | C9H16O | |
| Molecular Weight | 140.22 g/mol | [6] |
| 1H NMR (CDCl3) | ||
| ≡C-H | ~1.7 - 3.1 ppm | [1] |
| -CH2OH | ~3.5 - 4.5 ppm | |
| -CH(CH3)2 | ~0.9 ppm (doublet) | |
| 13C NMR (CDCl3) | ||
| ≡C-H | ~65 - 85 ppm | [2] |
| -C≡ | ~70 - 100 ppm | [2] |
| -CH2OH | ~55 - 65 ppm | |
| IR Spectroscopy | ||
| ≡C-H Stretch | 3260 - 3330 cm-1 (strong, narrow) | [1] |
| C≡C Stretch | 2100 - 2260 cm-1 (weak) | [1] |
| O-H Stretch | ~3200 - 3600 cm-1 (broad) |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm) if there is sufficient absorbance. For enhanced sensitivity, pre-column derivatization with a UV-active agent can be employed.[7]
-
Visualizations
Caption: GC-MS Troubleshooting Flowchart.
Caption: HPLC Troubleshooting Flowchart.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hplc.eu [hplc.eu]
- 6. 7-Methyloct-2-en-4-one | C9H16O | CID 73993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Common pitfalls in handling 7-Methyloct-2-YN-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyloct-2-yn-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I properly store this compound to prevent degradation?
-
A1: this compound, like other propargyl alcohols, can be sensitive to heat, light, and basic conditions. It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). To prevent decomposition, the alcohol can be stabilized by the addition of a small amount of a weak acid, such as acetic or succinic acid, especially before any distillation.[1] Avoid storage in containers made of materials that can catalyze decomposition.
-
-
Q2: What are the primary safety concerns when working with this compound?
-
A2: Propargyl alcohols are flammable liquids and can be toxic.[2][3] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4] Avoid contact with skin and eyes, and prevent inhalation of vapors.[2][4] All equipment used for handling should be properly grounded to prevent static discharge, which could be an ignition source.[2][3]
-
Reaction and Troubleshooting
-
Q3: I am observing significant tar formation in my reaction involving this compound. What could be the cause?
-
A3: Tar formation is a common issue when working with propargyl alcohols and can be caused by several factors:
-
High Temperatures: Propargyl alcohols can decompose at elevated temperatures, leading to polymerization and tar formation.[5] Localized overheating during a reaction or distillation is a frequent cause.
-
Basic Conditions: Basic conditions can promote side reactions and polymerization.
-
Presence of Oxygen: In some cases, exposure to air at high temperatures can lead to oxidative decomposition.
-
Incompatible Reagents: Strong acids or bases, as well as certain transition metals, can catalyze decomposition pathways.
-
-
-
Q4: My oxidation of this compound to the corresponding ynone is giving a low yield. What are the common pitfalls?
-
A4: Low yields in the oxidation of propargyl alcohols can be due to several factors:
-
Over-oxidation: Some strong oxidizing agents can lead to cleavage of the carbon-carbon triple bond or other undesired side reactions.
-
Incomplete Conversion: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Side Reactions: The ynone product can be reactive and may undergo further reactions under the oxidation conditions.
-
Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can rearrange to enones, which would be an isomeric byproduct.[6]
-
-
-
Q5: I am trying to reduce the alkyne in this compound to a cis-alkene, but I am getting a mixture of products. How can I improve the selectivity?
-
A5: Achieving high selectivity for the cis-alkene requires careful choice of catalyst and reaction conditions.
-
Catalyst Poisoning: For the reduction of an alkyne to a cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on barium sulfate or calcium carbonate, treated with quinoline) is typically used.[7][8][9] If the catalyst is not sufficiently poisoned, over-reduction to the alkane can occur.
-
Reaction Time and Hydrogen Pressure: Carefully control the reaction time and hydrogen pressure to avoid over-reduction.
-
Trans-Alkene Formation: If you are observing the formation of the trans-alkene, it may be due to isomerization of the cis-alkene product or the use of an inappropriate reducing agent (e.g., sodium in liquid ammonia, which favors the trans product).[8]
-
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound discoloration during storage | Decomposition due to light, heat, or air exposure. | Store in an amber bottle, in a cool and dark place, under an inert atmosphere. Consider adding a stabilizer like a weak acid. |
| Low yield in a Grignard reaction to form the alcohol | Rearrangement of the propargyl Grignard reagent to an allenic or internal alkyne species. | Perform the Grignard reaction at low temperatures. The use of a catalyst like mercuric chloride at low temperatures can improve yields and prevent rearrangement.[10] |
| Formation of an unexpected allenic compound | The reaction conditions (e.g., acidic, or presence of certain metals) may have favored rearrangement of the propargyl system. | Carefully control the pH of the reaction. Avoid strong acids. When using metal catalysts, screen for those that do not promote rearrangement. |
| Difficulty in purifying the product by distillation | Thermal decomposition of the propargyl alcohol at its boiling point. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.[5] Ensure the distillation apparatus is free of basic residues. |
Experimental Protocols
1. Oxidation of this compound to 7-Methyloct-2-yn-1-one (Ynone)
This protocol is a general procedure based on methods for oxidizing propargylic alcohols.[11][12]
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Reduction of this compound to (Z)-7-Methyloct-2-en-1-ol (cis-Allylic Alcohol)
This protocol is a general procedure for the selective reduction of an alkyne to a cis-alkene.[7][13]
-
Materials:
-
This compound
-
Lindlar's catalyst (e.g., 5% Pd on BaSO4, poisoned with quinoline)
-
Hexane or Ethyl Acetate as solvent
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve this compound in hexane or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of Lindlar's catalyst (typically 5-10 mol%).
-
Add a small amount of quinoline if the catalyst is not pre-poisoned.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a controlled supply.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC to avoid over-reduction to the alkane.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography.
-
Visualizations
Caption: A general troubleshooting workflow for addressing unexpected experimental outcomes.
Caption: Common reaction pathways and potential side products for this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. server.ccl.net [server.ccl.net]
- 11. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 12. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Bioactive Alkynols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 7-Methyloct-2-YN-1-OL and structurally similar alkynols, with a focus on their potential applications in drug development. While experimental data for this compound is not extensively available in public literature, this guide draws comparisons with well-characterized, structurally related polyacetylenic alkynols, such as falcarinol and its derivatives. These compounds have demonstrated significant biological activities, including anticancer and anti-inflammatory effects.
Executive Summary
Alkynols, a class of organic compounds characterized by the presence of both an alkyne and a hydroxyl group, have garnered increasing interest in the field of drug discovery. Notably, polyacetylenic alkynols, such as falcarinol, found in common vegetables like carrots, have shown promising anticancer properties. A key mechanism of action for some of these compounds appears to be the inhibition of aldehyde dehydrogenase 2 (ALDH2), an enzyme implicated in cancer cell survival and resistance to chemotherapy.[1] This guide presents available quantitative data on the bioactivity of representative alkynols, details the experimental protocols used to assess their effects, and illustrates the putative signaling pathway involved.
Quantitative Comparison of Bioactive Alkynols
The following table summarizes the available inhibitory concentration (IC50) values for falcarinol and its derivatives against various cancer cell lines and protein targets. This data provides a benchmark for the potential efficacy of other structurally similar alkynols, including this compound.
| Compound | Target/Cell Line | IC50 Value (µM) | Reference |
| Falcarinol (FC) | PANC-1 (Pancreatic Cancer) | ~5.5 | [2] |
| 3-Acetoxyfalcarinol (FCA) | PANC-1 (Pancreatic Cancer) | More potent than DCA | [2][3] |
| Falcarinol | ABCG2 (Breast Cancer Resistance Protein) | 19.7 - 41.7 (inhibition of methotrexate uptake) | [4] |
| Falcarindiol | ABCG2 (Breast Cancer Resistance Protein) | 19.7 - 41.7 (inhibition of methotrexate uptake) | [4] |
| Falcarindiol 3-acetate | ABCG2 (Breast Cancer Resistance Protein) | 19.7 - 41.7 (inhibition of methotrexate uptake) | [4] |
| Falcarinol | ATPase (in ABCG2-overexpressing Sf9 membrane vesicles) | 19.3 - 79.3 | [4] |
Note: Data for this compound is not currently available in the cited literature.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Objective: To determine the concentration of an alkynol that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkynol in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkynol, e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Aldehyde Dehydrogenase 2 (ALDH2) Inhibition Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of ALDH2.
Objective: To determine the concentration of an alkynol that inhibits ALDH2 activity by 50% (IC50).
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0), a solution of NAD⁺, and a solution of the ALDH2 substrate (e.g., acetaldehyde).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the ALDH2 enzyme to the reaction buffer. Then, add the test alkynol at various concentrations. Include a control without the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NAD⁺ to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. This corresponds to the reduction of NAD⁺ to NADH.
-
Data Analysis: Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by bioactive alkynols and a typical experimental workflow for their evaluation.
Caption: Putative signaling pathway of alkynol-induced apoptosis in cancer cells.
Caption: Experimental workflow for the evaluation of bioactive alkynols.
Conclusion
While direct experimental data on this compound remains to be established, the comparative analysis of structurally similar alkynols, such as falcarinol and its derivatives, provides a strong rationale for its further investigation as a potential therapeutic agent. The data presented herein highlights the potent anticancer activity of this class of compounds, likely mediated through the inhibition of key cellular targets like ALDH2. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to systematically evaluate the biological activity of this compound and other novel alkynols. Future studies are warranted to elucidate the specific bioactivity and therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Devil's Club Falcarinol-Type Polyacetylenes Inhibit Pancreatic Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary polyacetylenes of the falcarinol type are inhibitors of breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Methyloct-7-en-5-yn-1-ol: A Comprehensive Guide
Introduction: This guide provides a detailed spectroscopic analysis of 7-Methyloct-7-en-5-yn-1-ol, a complex organic molecule with both alkene and alkyne functionalities. The initial objective was a comparative study of 7-Methyloct-2-yn-1-ol isomers; however, the scarcity of publicly available experimental spectroscopic data for these specific isomers necessitated a focused analysis on a structurally related compound, 7-Methyloct-7-en-5-yn-1-ol, for which reliable data is accessible. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough examination of its spectroscopic characteristics to aid in its identification and characterization. The methodologies and data presented herein serve as a valuable reference for the analysis of similar unsaturated alcohols.
Data Presentation
The spectroscopic data for 7-Methyloct-7-en-5-yn-1-ol is summarized below, providing key insights into its molecular structure.
Table 1: ¹³C NMR Spectroscopic Data for 7-Methyloct-7-en-5-yn-1-ol
| Chemical Shift (ppm) | Assignment (Probable) |
| 138.21 | C=C (quaternary) |
| 122.1 | C=C (CH₂) |
| 89.2 | C≡C |
| 80.5 | C≡C |
| 61.5 | CH₂-OH |
| 31.8 | CH₂ |
| 28.5 | CH(CH₃)₂ |
| 22.4 | CH₃ |
| 15.7 | CH₂ |
Data sourced from SpectraBase.[1]
Table 2: Infrared (IR) Spectroscopy Data for 7-Methyloct-7-en-5-yn-1-ol (Vapor Phase)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~2950 | C-H stretch (alkane) |
| ~2200 | C≡C stretch (alkyne) |
| ~1640 | C=C stretch (alkene) |
Data interpretation based on typical functional group frequencies.
Table 3: Mass Spectrometry (GC-MS) Data for 7-Methyloct-7-en-5-yn-1-ol
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 138 | Molecular Ion [M]⁺ |
| 123 | [M-CH₃]⁺ |
| 109 | [M-C₂H₅]⁺ or [M-CH₂OH]⁺ |
| 95 | Further fragmentation |
| 81 | Further fragmentation |
| 67 | Further fragmentation |
Data interpretation based on common fragmentation patterns of unsaturated alcohols.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of 7-Methyloct-7-en-5-yn-1-ol.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving it in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a high-field NMR spectrometer. For ¹³C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts are referenced to the solvent peak.
Vapor Phase Infrared (IR) Spectroscopy
A small amount of the liquid sample is injected into a heated gas cell. The cell is then placed in the beam of an FTIR spectrometer. A background spectrum of the empty cell is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the vaporized sample. This method is particularly useful for volatile compounds and provides information about the vibrational modes of the molecule in the gas phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum for each component.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic analysis of 7-Methyloct-7-en-5-yn-1-ol.
Logical Relationship in Spectral Interpretation
Caption: Logical process for elucidating the structure from spectroscopic data.
References
Validating the Structure of 7-Methyloct-2-yn-1-ol: A Comparative Guide
This guide provides a comprehensive framework for the structural validation of 7-Methyloct-2-yn-1-ol, a specialty chemical of interest in organic synthesis and drug development. Due to the limited availability of published data on this specific molecule, this document outlines the expected analytical results based on its constituent functional groups and compares them with a potential isomeric alternative, 7-Methyloct-3-yn-1-ol. This approach offers researchers a robust methodology for confirming the successful synthesis and purity of the target compound.
Proposed Structure and a Comparative Isomer
The IUPAC name this compound defines a specific arrangement of atoms. Below are the proposed structure and a key isomer used for comparative analysis.
| Compound | Structure | Key Differentiating Feature |
| This compound | CH3-CH(CH3)-CH2-CH2-CH2-C≡C-CH2OH | The position of the alkyne group between carbons 2 and 3. |
| 7-Methyloct-3-yn-1-ol | CH3-CH(CH3)-CH2-CH2-C≡C-CH2-CH2OH | The position of the alkyne group between carbons 3 and 4. |
Spectroscopic Data for Structural Elucidation
The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound and its isomer. Researchers can compare their experimental findings with these predicted values to confirm the structure of their synthesized compound.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for 7-Methyloct-3-yn-1-ol |
| -CH ₂OH | ~4.2 | ~3.7 |
| -OH | Variable (broad singlet) | Variable (broad singlet) |
| -C≡C-CH ₂-CH₂- | ~2.2 | ~2.4 |
| -CH₂-CH ₂-C≡C- | ~1.5 | ~1.6 |
| -CH(CH₃)₂-CH ₂- | ~1.4 | ~1.4 |
| -CH (CH₃)₂ | ~1.8 | ~1.8 |
| -CH(CH ₃)₂ | ~0.9 (doublet) | ~0.9 (doublet) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Expected Chemical Shift (ppm) for this compound | Expected Chemical Shift (ppm) for 7-Methyloct-3-yn-1-ol |
| C H₂OH | ~51 | ~61 |
| -C ≡C-CH₂OH | ~85 | ~80 |
| -CH₂-C ≡C- | ~75 | ~82 |
| -C≡C-C H₂-CH₂- | ~23 | ~20 |
| -CH₂-C H₂-C≡C- | ~38 | ~31 |
| -CH(CH₃)₂-C H₂- | ~28 | ~28 |
| -C H(CH₃)₂ | ~22 | ~22 |
| -CH(C H₃)₂ | ~27 | ~27 |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (sp³) | 2850-3000 |
| C≡C Stretch (Alkyne) | 2100-2260 (weak) |
| C-O Stretch (Primary Alcohol) | 1000-1075 |
Table 4: Mass Spectrometry (MS) Data
| Analysis | Expected Result for C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| [M+H]⁺ (High-Resolution MS) | 141.1274 |
| Key Fragmentation Pattern | Loss of CH₂OH (m/z = 109), Loss of C₃H₇ (m/z = 97) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -5 to 220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquisition Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical exact mass calculated for the molecular formula C₉H₁₆O.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a newly synthesized compound like this compound.
In-Depth Comparative Analysis of 7-Methyloct-2-YN-1-OL and Alternative Synthetic Intermediates: A Guide for Researchers
This guide aims to provide a foundational understanding of chiral propargyl alcohols as versatile building blocks and outlines the general methodologies employed in their synthesis and application. Due to the lack of specific comparative data for 7-Methyloct-2-YN-1-OL, this document will focus on the broader context of similar structures and the general principles that guide the selection of such intermediates in complex organic synthesis.
The Role of Chiral Propargyl Alcohols in Synthesis
Chiral propargyl alcohols are highly valued synthetic intermediates due to the presence of multiple reactive sites: a hydroxyl group, a carbon-carbon triple bond, and a stereocenter. This functionality allows for a diverse range of chemical transformations, making them crucial precursors for the synthesis of complex molecules, including natural products and pharmaceuticals. Their utility stems from their ability to undergo various reactions, such as:
-
Stereoselective reductions: The alkyne moiety can be selectively reduced to either a cis- or trans-alkene, providing control over the geometry of the resulting molecule.
-
Coupling reactions: The terminal alkyne can participate in various coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) to form carbon-carbon bonds.
-
Cyclization reactions: The combination of the alcohol and alkyne functionalities allows for the construction of various heterocyclic and carbocyclic ring systems.
-
Functional group interconversions: The hydroxyl group can be readily converted into other functional groups, enabling further synthetic manipulations.
The selection of a specific propargyl alcohol, such as this compound, would typically be dictated by the desired substitution pattern and stereochemistry in the final target molecule.
General Strategies for the Synthesis of Chiral Propargyl Alcohols
The synthesis of enantiomerically enriched propargyl alcohols is a key challenge in organic chemistry. Several methods have been developed to achieve this, generally falling into two main categories:
-
Asymmetric Addition of Alkynes to Aldehydes: This is one of the most common methods, where a terminal alkyne is added to an aldehyde in the presence of a chiral catalyst or auxiliary. This approach allows for the direct formation of the desired stereocenter.
-
Kinetic Resolution of Racemic Propargyl Alcohols: In this method, a racemic mixture of the propargyl alcohol is subjected to a reaction (often enzyme-catalyzed) that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.
Hypothetical Experimental Workflow for Asymmetric Alkyne Addition
Below is a generalized workflow representing the synthesis of a chiral propargyl alcohol via asymmetric addition. This serves as an illustrative example of the steps that would be involved in producing a compound like this compound.
Caption: Generalized workflow for the synthesis of a chiral propargyl alcohol.
Data Presentation: A Template for Comparison
While specific data for this compound is unavailable, the following table provides a template for how such a comparison would be structured. Researchers can use this format to organize their own experimental data when comparing different synthetic intermediates.
| Parameter | This compound | Alternative Intermediate A | Alternative Intermediate B |
| Reaction Yield (%) | Data not available | Insert data | Insert data |
| Enantiomeric Excess (%) | Data not available | Insert data | Insert data |
| Reaction Time (h) | Data not available | Insert data | Insert data |
| Reaction Temperature (°C) | Data not available | Insert data | Insert data |
| Purification Method | Data not available | Insert data | Insert data |
| Number of Steps | Data not available | Insert data | Insert data |
| Cost of Starting Materials | Data not available | Insert data | Insert data |
Conclusion and Future Outlook
The lack of specific comparative data for this compound highlights a potential area for future research. As the demand for enantiomerically pure building blocks in drug discovery and materials science continues to grow, systematic studies comparing the performance of various chiral propargyl alcohols in different synthetic contexts would be of significant value to the scientific community. Such studies would enable researchers to make more informed decisions when selecting the optimal synthetic intermediate for their specific target molecule, ultimately accelerating the pace of innovation.
It is recommended that researchers interested in utilizing this compound conduct their own internal comparative studies against other relevant intermediates to determine its efficacy for their specific application. The general principles and experimental frameworks outlined in this guide can serve as a starting point for such investigations.
The Efficacy of 7-Methyloct-2-YN-1-OL and Other Terminal Alkynols in Key Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of the efficacy of 7-Methyloct-2-YN-1-OL and other terminal alkynols in two of the most powerful C-C bond-forming reactions: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." While specific experimental data for this compound is not extensively available in the public domain, its reactivity can be inferred from the performance of structurally similar terminal alkynols. This guide will objectively compare the performance of various terminal alkynols, provide supporting experimental data where available, and detail the methodologies for these crucial reactions.
Sonogashira Coupling: A Palladium and Copper-Catalyzed Cross-Coupling Reaction
The Sonogashira reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]
Comparative Efficacy of Terminal Alkynols in Sonogashira Coupling
The reactivity of terminal alkynols in the Sonogashira coupling can be influenced by factors such as steric hindrance around the alkyne and the presence of other functional groups. While data for a broad range of alkynols under identical conditions is scarce, a study by Allred et al. provides a valuable comparison of reaction rates for different terminal alkynols.
| Alkyne | Relative Rate |
| Propargyl alcohol | 1.00 |
| But-1-yn-4-ol | > Propargyl alcohol |
| Pent-1-yn-5-ol | > Propargyl alcohol |
| Hex-1-yn-6-ol | > Propargyl alcohol |
| Table 1: Relative reaction rates of various terminal alkynols in the Sonogashira coupling. The study indicates that longer-chain terminal alkynols exhibit higher reaction rates than propargyl alcohol.[3] |
Based on these findings, it is anticipated that this compound, with its longer carbon chain, would exhibit a favorable reaction rate in Sonogashira couplings.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkynol with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkynol (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, terminal alkynol, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Sonogashira Coupling
Figure 1: Catalytic cycle of the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[4][5] This reaction is a cornerstone of "click chemistry" due to its reliability, broad functional group tolerance, and mild reaction conditions.[6]
Comparative Efficacy of Terminal Alkynols in CuAAC
The electronic and steric properties of the alkyne can influence the rate of the CuAAC reaction. A study by Kislukhin et al. provides a quantitative comparison of the performance of various alkynes in a ligand-accelerated CuAAC process.
| Alkyne | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide A | < 5 | < 10 |
| Propargyl ether B | ~5 | ~15 |
| Propargyl ether C | ~5 | ~15 |
| Propargyl ether D | ~5 | ~15 |
| N-propargylamide F | ~10 | ~20 |
| Propargylamine G | ~10 | ~25 |
| Propargyl alcohol J | ~10 | ~25 |
| Aromatic alkyne K | > 20 | > 30 |
| Table 2: Time required to reach 50% and 90% completion for the CuAAC reaction of various alkynes with a fluorogenic azide under demanding conditions (10 µM Cu⁺).[7] Propiolamides generally show higher reactivity, followed by propargyl ethers and amides. Propargyl alcohol exhibits good reactivity. |
Based on this data, this compound, as a substituted propargyl alcohol, is expected to be a competent substrate for CuAAC reactions, with reactivity comparable to or slightly modulated by the steric bulk of the octyl chain.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol and may need adjustments based on the specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkynol (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.05-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
Procedure:
-
Dissolve the azide and terminal alkynol in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by filtration if it precipitates. Otherwise, an aqueous workup followed by extraction with an organic solvent is performed.
-
Purify the product by crystallization or column chromatography if necessary.
Catalytic Cycle of the CuAAC Reaction
Figure 2: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Alternatives to Terminal Alkynols
While terminal alkynols are versatile building blocks, alternative reagents can be employed in similar transformations.
For Palladium-Catalyzed Cross-Coupling Reactions:
-
Organosilanols: These have emerged as practical alternatives to organoboron and organotin compounds in palladium-catalyzed cross-coupling reactions.[8] They are often less toxic and can be activated under mild conditions.[8]
-
Arylboronic acids: While not direct replacements for the alkyne functionality, they are widely used in the Suzuki coupling to form biaryl compounds, a different class of C-C coupled products.
For Cycloaddition Reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes strained cyclooctynes that react with azides without the need for a copper catalyst. This is particularly advantageous in biological systems where copper toxicity is a concern.[9]
-
Inverse-Electron-Demand Diels-Alder Reaction: The reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene) is another powerful bioorthogonal "click" reaction that proceeds rapidly without a catalyst.
Conclusion
Terminal alkynols, including the structurally analogous compounds to this compound, are highly effective substrates in both Sonogashira coupling and CuAAC reactions. The choice of a specific alkynol can influence reaction rates, with longer-chain variants potentially offering advantages in Sonogashira couplings. The CuAAC reaction demonstrates broad substrate scope, with propargyl alcohol and its derivatives showing excellent reactivity. For applications where metal catalysis is undesirable, alternative strategies such as SPAAC provide a powerful solution. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
A Comparative Guide to the Synthesis of 7-Methyloct-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic strategies for obtaining 7-Methyloct-2-yn-1-ol, a propargylic alcohol with potential applications in organic synthesis and medicinal chemistry. Due to the absence of a standardized, commercially available protocol for this specific compound, this document outlines and compares plausible synthetic routes based on established organic chemistry principles. The comparison includes key performance indicators such as overall yield, reaction time, and safety considerations, supported by detailed experimental protocols and visual representations of the synthetic pathways.
Comparative Data of Synthetic Routes
The following table summarizes the key metrics for the proposed synthetic routes to this compound. The data presented is based on typical yields and conditions for analogous reactions reported in the literature.
| Metric | Route 1: Grignard-Based Synthesis | Route 2: Organolithium-Based Synthesis | Route 3: Elimination-Based Alkyne Formation |
| Starting Materials | Acetylene, 1-Bromo-3-methylbutane, Ethylmagnesium bromide, Paraformaldehyde | Acetylene, 1-Bromo-3-methylbutane, n-Butyllithium, Paraformaldehyde | 5-Methyl-1-hexene, Bromine, Sodium amide, n-Butyllithium, Paraformaldehyde |
| Key Intermediates | Sodium acetylide, 5-Methyl-1-hexyne, 5-Methyl-1-hexynylmagnesium bromide | Sodium acetylide, 5-Methyl-1-hexyne, Lithium 5-methyl-1-hexynilide | 1,2-Dibromo-5-methylhexane, 5-Methyl-1-hexyne, Lithium 5-methyl-1-hexynilide |
| Overall Yield (Estimated) | 60-70% | 65-75% | 50-60% |
| Total Synthesis Time | ~18-24 hours | ~16-22 hours | ~24-30 hours |
| Reagent Cost | Moderate | Moderate to High | High |
| Safety Concerns | Grignard reagents are highly reactive and moisture-sensitive. Acetylene is flammable. | n-Butyllithium is pyrophoric. Acetylene is flammable. | Bromine is highly corrosive and toxic. Sodium amide is highly reactive. |
| Scalability | Readily scalable | Scalable with caution due to pyrophoric reagents | Less scalable due to the use of elemental bromine and multiple steps |
Experimental Protocols and Methodologies
Route 1: Grignard-Based Synthesis of this compound
This route involves the formation of a terminal alkyne via alkylation of acetylene, followed by conversion to a Grignard reagent and subsequent reaction with paraformaldehyde.
Step 1: Synthesis of 5-Methyl-1-hexyne
-
In a flame-dried, three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, condense approximately 250 mL of anhydrous liquid ammonia.
-
Add a catalytic amount of iron(III) nitrate.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces until a persistent blue color is observed.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Slowly add 15.1 g (0.1 mol) of 1-bromo-3-methylbutane dropwise to the stirred suspension.
-
Allow the reaction to stir for 4 hours, then let the ammonia evaporate overnight under a stream of nitrogen.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to afford 5-methyl-1-hexyne.
Step 2: Synthesis of this compound
-
To a solution of 5-methyl-1-hexyne (9.6 g, 0.1 mol) in anhydrous THF, add ethylmagnesium bromide (0.1 mol, 1.0 M in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, suspend paraformaldehyde (3.3 g, 0.11 mol) in anhydrous THF.
-
Add the prepared Grignard reagent solution to the paraformaldehyde suspension at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.
Route 2: Organolithium-Based Synthesis of this compound
This pathway is similar to Route 1 but utilizes a more reactive organolithium reagent for the final addition step.
Step 1: Synthesis of 5-Methyl-1-hexyne
-
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of this compound
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 5-methyl-1-hexyne (9.6 g, 0.1 mol) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.1 mol, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of paraformaldehyde (3.3 g, 0.11 mol) in THF to the lithium acetylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Route 3: Elimination-Based Alkyne Formation
This alternative approach generates the key alkyne intermediate through a double dehydrohalogenation reaction.
Step 1: Synthesis of 1,2-Dibromo-5-methylhexane
-
Dissolve 5-methyl-1-hexene (9.8 g, 0.1 mol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in dichloromethane dropwise with stirring.
-
Continue stirring at 0 °C for 1 hour after the addition is complete.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude dibromide.
Step 2: Synthesis of 5-Methyl-1-hexyne
-
Prepare a suspension of sodium amide (0.22 mol) in mineral oil or liquid ammonia.
-
Add the crude 1,2-dibromo-5-methylhexane (0.1 mol) dropwise to the sodium amide suspension at a controlled temperature.
-
After the addition, stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction with water and extract the product with a low-boiling hydrocarbon solvent.
-
Wash the organic extracts, dry, and carefully distill to isolate 5-methyl-1-hexyne.
Step 3: Synthesis of this compound
-
This step can be carried out using either the Grignard-based method (Route 1, Step 2) or the organolithium-based method (Route 2, Step 2).
Comparative Analysis of 7-Methyloct-2-YN-1-OL: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fragrance ingredient 7-Methyloct-2-YN-1-OL, focusing on its potential for T-cell mediated cross-reactivity. Due to a lack of direct experimental data on this specific compound, this document leverages data from structurally similar fragrance allergens to infer potential immunological interactions. The information presented is intended to guide further research and safety assessments.
Structural Comparison and Allergenicity Potential
This compound is a C9 aliphatic alcohol containing a triple bond (alkyne) and a methyl branch. Its potential to act as a sensitizer is linked to its ability to function as a hapten, prehapten, or prohapten, thereby activating an immune response. Haptens are small molecules that can elicit an immune response only when attached to a large carrier such as a protein. Prehaptens are non-allergenic molecules that become haptens through abiotic oxidation, while prohaptens are converted into haptens through metabolic processes in the skin.
To assess the potential cross-reactivity of this compound, it is compared with known fragrance allergens that share structural similarities, such as an eight-carbon backbone and functional groups known to be involved in skin sensitization.
Table 1: Structural and Allergenicity Comparison of this compound with Known C8 Fragrance Allergens
| Compound | Chemical Structure | Molecular Formula | Known Allergenicity | Potential for Cross-Reactivity with this compound |
| This compound | (Structure not definitively available in public databases) | C9H14O | Not established | Inferred based on structural similarity to other C8/C9 aliphatic alcohols and aldehydes. The presence of a reactive alkyne group may contribute to haptenization. |
| Octanal (Aldehyde C-8) | C8H16O | Weak sensitizer. Can cause allergic contact dermatitis. | Moderate. Shared C8 aliphatic chain. The aldehyde group is a known structural alert for skin sensitization. | |
| 1-Octanol | C8H18O | Generally considered a weak sensitizer. | Moderate. Shared C8 aliphatic alcohol structure. The primary alcohol is a common feature in fragrance allergens. | |
| Citral (mixture of Geranial and Neral) | C10H16O | Known sensitizer and a component of Fragrance Mix I. | Low to Moderate. Although a C10 compound, it is an aliphatic aldehyde with structural similarities. Cross-reactivity with other fragrance aldehydes is documented. | |
| Geraniol | C10H18O | Known sensitizer, can be oxidized to the more potent sensitizer geranial (a component of citral). | Low to Moderate. A C10 aliphatic alcohol, its potential for oxidation and cross-reactivity with its aldehyde form is relevant. |
T-Cell Mediated Cross-Reactivity
Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction mediated by T-lymphocytes. Sensitization occurs when a chemical (hapten) penetrates the skin and modifies proteins, which are then processed by antigen-presenting cells (APCs) and presented to naïve T-cells in the lymph nodes. Upon re-exposure, memory T-cells are activated, leading to an inflammatory response.
Cross-reactivity occurs when T-cells sensitized to one compound also recognize and react to other structurally similar compounds. While direct data for this compound is unavailable, studies on other fragrance allergens, such as the cross-reactivity between citral and geraniol, demonstrate that T-cells can recognize common structural motifs. For instance, the oxidation of geraniol to geranial (a component of citral) can lead to T-cell responses against both compounds.
Experimental Protocols for Assessing Cross-Reactivity
To definitively assess the cross-reactivity of this compound, in vitro T-cell based assays are essential. The following are detailed methodologies for two key experiments.
Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to an allergen.
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized venous blood of a sensitized individual using density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with fetal calf serum, antibiotics, and L-glutamine).
-
Allergen Stimulation: Add the test compounds (this compound and structurally similar allergens) at various non-toxic concentrations to the cell cultures. Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone).
-
Incubation: Incubate the cultures for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay: On the final day of incubation, add a proliferation marker, such as ³H-thymidine or a non-radioactive alternative like BrdU. After an additional 16-24 hours of incubation, harvest the cells and measure the incorporation of the marker.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the allergen-stimulated cultures by the mean CPM of the negative control cultures. An SI value greater than 2 or 3 is typically considered a positive response.
In Vitro T-Cell Activation Assay
This assay measures the upregulation of activation markers on T-cells or the secretion of cytokines upon allergen stimulation.
Methodology:
-
Cell Preparation: Isolate PBMCs or purified T-cells and antigen-presenting cells (APCs) from a sensitized donor.
-
Antigen Pulsing (Optional): In some protocols, APCs are pre-incubated (pulsed) with the test allergen for several hours and then washed before being co-cultured with T-cells.
-
Co-culture: Co-culture the T-cells and APCs (or PBMCs) with the test compounds at various concentrations for 24 to 72 hours.
-
Flow Cytometry Analysis: After incubation, stain the cells with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, HLA-DR). Analyze the cells using a flow cytometer to quantify the percentage of activated T-cells.
-
Cytokine Analysis (ELISA or ELISpot): Collect the culture supernatants and measure the concentration of T-cell-derived cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-5 (IL-5), using Enzyme-Linked Immunosorbent Assay (ELISA) or ELISpot assays.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway in allergic contact dermatitis and a general workflow for in vitro cross-reactivity testing.
Caption: Allergic Contact Dermatitis Sensitization Pathway.
Caption: In Vitro Cross-Reactivity Testing Workflow.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, a comparative analysis based on structural similarities with known fragrance allergens suggests a potential for T-cell mediated sensitization. The presence of a C8/C9 aliphatic backbone and a reactive functional group (alkyne) are features that warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to assess the sensitizing and cross-reactive potential of this and other novel fragrance ingredients. Such studies are crucial for ensuring the safety of consumer products and for advancing our understanding of allergic contact dermatitis.
Comparative Analysis of 7-Methyloct-2-YN-1-OL Derivatives: A Review of Available Data
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding 7-Methyloct-2-YN-1-OL and its derivatives. This scarcity of data prevents the creation of a detailed comparative analysis as requested. The absence of experimental data, established biological activities, and detailed synthetic protocols for this specific molecule and its analogues makes it impossible to generate the requested comparison guides, data tables, and visualizations.
For a comparative analysis to be conducted, the following types of information would be essential:
-
Synthesis and Characterization Data: Detailed synthetic routes for this compound and its various derivatives, along with their spectroscopic and analytical characterization data (e.g., NMR, Mass Spectrometry, HPLC).
-
Biological Activity Data: Quantitative data from various biological assays, such as IC50 or EC50 values, enzyme inhibition constants (Ki), or other measures of potency and efficacy. This data should ideally be available for a range of derivatives to allow for a meaningful comparison of their structure-activity relationships.
-
Mechanism of Action Studies: Information on the signaling pathways or molecular targets through which these compounds exert their effects. This is crucial for creating the requested signaling pathway diagrams.
-
Experimental Protocols: Detailed methodologies for the key experiments that generated the biological data, including information on cell lines, reagents, and instrumentation used.
The current body of public knowledge does not contain this necessary information for this compound. While general methods for the synthesis of alkynyl alcohols are known, these do not provide specific details for the requested compound or its derivatives.
Therefore, we are unable to provide the requested "Publish Comparison Guides" for this compound derivatives at this time. Further primary research to synthesize and characterize these compounds, followed by systematic biological evaluation, would be required to generate the data necessary for such a comparative analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical properties of 7-Methyloct-2-yn-1-ol and a selection of its structural analogs. Due to a scarcity of published biological data on this compound, this document also presents a generalized experimental protocol for assessing cytotoxicity, a primary indicator of biological activity. Furthermore, a hypothetical signaling pathway is illustrated to provide a conceptual framework for potential mechanisms of action for this class of compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its related compounds is presented in Table 1. These properties are essential for understanding the potential bioavailability and reactivity of these molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C9H16O | 140.22 | This compound |
| 7-Methyloct-6-en-2-yn-1-ol | C9H14O | 138.21 | 7-methyloct-6-en-2-yn-1-ol[1] |
| 7-Methyloctan-1-ol | C9H20O | 144.25 | 7-methyloctan-1-ol |
| 7-methyl-7-octen-2-ol | C9H18O | 142.24 | 7-methyloct-7-en-2-ol |
| 7-Methyloct-7-en-1-yn-4-ol | C9H14O | 138.21 | 7-methyloct-7-en-1-yn-4-ol |
| 7-Methyloct-2-ene | C9H18 | 126.24 | 7-methyloct-2-ene |
| 7-methyloct-3-yne | C9H16 | 124.22 | 7-methyl-3-octyne |
Experimental Protocols: Cytotoxicity Assessment
To evaluate the potential biological activity of this compound and its analogs, a common initial step is to assess their cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2] It measures the metabolic activity of cells, which is an indicator of cell viability.[2]
MTT Assay Protocol
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. For lipophilic substances, a solubilizing agent such as polysorbate 20 may be necessary to ensure proper dispersion in the aqueous medium.[1][3] Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The results can be used to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathway Involvement
Given the lipophilic nature of this compound, it is plausible that it could interact with cellular membranes and modulate intracellular signaling pathways. One such hypothetical pathway is the protein kinase C (PKC) signaling cascade, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.
In this speculative model, an external signal activates a G-protein coupled receptor, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in turn, activates PKC. A lipophilic molecule like this compound could potentially intercalate into the cell membrane and allosterically modulate the activity of membrane-associated proteins like PKC, thereby influencing downstream cellular responses.
Conclusion and Future Directions
While this compound is a structurally defined compound, its biological activities remain largely unexplored. This guide provides a foundational comparison with its analogs and outlines a standard methodology for initiating its biological characterization. Future research should focus on performing cytotoxicity screens against a panel of cancer and normal cell lines. Active compounds should then be subjected to more detailed mechanistic studies to elucidate their molecular targets and effects on signaling pathways. The synthesis and evaluation of further analogs could also provide valuable structure-activity relationship (SAR) data to guide the development of potentially therapeutic agents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
